Ctap tfa
Description
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Structure
2D Structure
Properties
Molecular Formula |
C53H70F3N13O13S2 |
|---|---|
Molecular Weight |
1218.3 g/mol |
IUPAC Name |
(4R,7S,10S,13S,16S,19R)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2S)-2-amino-3-phenylpropanoyl]amino]-10-[3-(diaminomethylideneamino)propyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C51H69N13O11S2.C2HF3O2/c1-26(65)39(42(53)68)62-49(75)41-51(3,4)77-76-25-38(61-43(69)33(52)21-28-11-6-5-7-12-28)47(73)59-36(22-29-16-18-31(67)19-17-29)45(71)60-37(23-30-24-57-34-14-9-8-13-32(30)34)46(72)58-35(15-10-20-56-50(54)55)44(70)63-40(27(2)66)48(74)64-41;3-2(4,5)1(6)7/h5-9,11-14,16-19,24,26-27,33,35-41,57,65-67H,10,15,20-23,25,52H2,1-4H3,(H2,53,68)(H,58,72)(H,59,73)(H,60,71)(H,61,69)(H,62,75)(H,63,70)(H,64,74)(H4,54,55,56);(H,6,7)/t26-,27-,33+,35+,36+,37+,38+,39+,40+,41-;/m1./s1 |
InChI Key |
OCNOBNFWFKDFMD-GYBIPQJVSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](C(SSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=CC=C5)N)(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the In Vivo Neurochemical Profile: A Technical Guide to Investigating the Effects of Novel Compounds on Dopamine Release
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for investigating the in vivo effects of novel chemical entities, exemplified by the hypothetical compound "Ctap tfa," on dopamine release. While direct research on "this compound" is not publicly available, this document outlines the established methodologies, data presentation standards, and theoretical signaling pathways relevant to the preclinical assessment of a compound's impact on dopaminergic neurotransmission. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret studies aimed at characterizing the neuropharmacological profile of new therapeutic candidates.
Introduction: The Critical Role of Dopamine in Neuropharmacology
Dopamine (DA) is a critical neurotransmitter that plays a fundamental role in a multitude of physiological processes, including motor control, motivation, reward, and cognition.[1][2][3] Dysregulation of the dopaminergic system is implicated in a wide range of neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction.[2][3][4] Consequently, the development of novel therapeutics often involves targeting the intricate mechanisms of dopamine release, reuptake, and receptor binding. Assessing the in vivo effects of a novel compound, such as our exemplar "this compound," on dopamine release is a crucial step in its preclinical development.
This guide will detail the gold-standard techniques for such investigations, focusing on in vivo microdialysis and fast-scan cyclic voltammetry (FSCV), and provide a roadmap for data analysis and visualization of potential mechanisms of action.
Key Methodologies for In Vivo Dopamine Release Assessment
In Vivo Microdialysis
In vivo microdialysis is a widely used technique to measure extracellular concentrations of neurotransmitters in the brain of freely moving animals.[1][5][6][7] This method allows for the continuous sampling of the extracellular fluid, providing a temporal profile of dopamine release and metabolism in response to pharmacological intervention.
Experimental Protocol: In Vivo Microdialysis
-
Stereotaxic Surgery:
-
Animals (typically rats or mice) are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is surgically implanted, targeting a specific brain region of interest, such as the nucleus accumbens or striatum.[5] The coordinates are determined from a stereotaxic atlas.
-
The cannula is secured to the skull with dental cement. Animals are allowed to recover for a species-appropriate period.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a low flow rate (e.g., 1-2 µL/min).[8]
-
-
Sample Collection and Analysis:
-
Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) into vials containing an antioxidant solution to prevent dopamine degradation.[8]
-
The concentration of dopamine and its metabolites (DOPAC and HVA) in the dialysate is quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).[5][6]
-
-
Drug Administration:
-
After establishing a stable baseline of dopamine levels, the test compound ("this compound") is administered via a relevant route (e.g., intraperitoneal, subcutaneous, or oral).
-
Dialysate collection continues to monitor the drug-induced changes in dopamine levels over time.
-
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for an in vivo microdialysis experiment.
Fast-Scan Cyclic Voltammetry (FSCV)
FSCV is an electrochemical technique that offers superior temporal resolution (sub-second) compared to microdialysis, allowing for the detection of rapid, transient changes in dopamine concentration.[1][9] This method is particularly useful for studying phasic dopamine release, which is associated with reward-related stimuli.[1]
Experimental Protocol: Fast-Scan Cyclic Voltammetry
-
Electrode Implantation:
-
Similar to microdialysis, animals undergo stereotaxic surgery to implant a guide cannula.
-
A carbon-fiber microelectrode is lowered into the target brain region. A stimulating electrode may also be implanted in a region containing dopaminergic neurons (e.g., the ventral tegmental area) to evoke dopamine release.[10]
-
-
Electrochemical Recording:
-
A triangular waveform is applied to the carbon-fiber electrode, rapidly scanning a range of potentials.
-
The resulting current is measured and is proportional to the concentration of electroactive species, including dopamine. Dopamine is identified by its characteristic oxidation and reduction peaks.
-
-
Data Acquisition and Analysis:
-
Data is collected before, during, and after the presentation of a stimulus (e.g., electrical stimulation, drug administration, or a behavioral cue).
-
The change in dopamine concentration is quantified by subtracting the background current and analyzing the peak oxidative current.
-
Data Presentation and Interpretation
To facilitate clear comparison and interpretation, quantitative data from these experiments should be presented in a structured format.
Table 1: Hypothetical In Vivo Microdialysis Data for "this compound" on Striatal Dopamine Release
| Treatment Group | Dose (mg/kg) | Basal Dopamine (pg/µL) | Peak Dopamine (% of Baseline) | Time to Peak (min) | AUC (% Baseline * min) |
| Vehicle | - | 1.5 ± 0.2 | 105 ± 8 | - | 102 ± 10 |
| This compound | 1 | 1.4 ± 0.3 | 150 ± 15 | 40 | 145 ± 18 |
| This compound | 5 | 1.6 ± 0.2 | 250 ± 25 | 60 | 240 ± 30 |
| This compound | 10 | 1.5 ± 0.3 | 400 ± 40 | 60 | 380 ± 45 |
Data are presented as mean ± SEM. Statistical significance vs. vehicle: *p<0.05, **p<0.01, ***p<0.001.
Table 2: Hypothetical FSCV Data for "this compound" on Phasic Dopamine Release
| Treatment Group | Dose (mg/kg) | Stimulus-Evoked Dopamine (nM) | Dopamine Uptake Rate (Vmax, nM/s) |
| Vehicle | - | 150 ± 20 | 300 ± 35 |
| This compound | 5 | 280 ± 30 | 150 ± 20 |
Data are presented as mean ± SEM. Statistical significance vs. vehicle: **p<0.01.
Visualizing Potential Mechanisms of Action
The observed changes in dopamine release can be attributed to various underlying mechanisms. Graphviz diagrams can be used to visualize these potential signaling pathways.
Potential Mechanism 1: Dopamine Transporter (DAT) Inhibition
Many compounds increase extracellular dopamine by blocking its reuptake via the dopamine transporter (DAT).[11]
Caption: this compound as a potential dopamine reuptake inhibitor.
Potential Mechanism 2: Enhanced Dopamine Release
Alternatively, a compound could directly or indirectly enhance the vesicular release of dopamine.
Caption: this compound potentially enhancing vesicular dopamine release.
Conclusion
While the specific effects of "this compound" on dopamine release remain to be elucidated through empirical research, this guide provides a robust framework for such an investigation. By employing established techniques like in vivo microdialysis and FSCV, presenting data in a clear and standardized format, and considering the potential underlying neurochemical mechanisms, researchers can effectively characterize the dopaminergic profile of novel compounds. This systematic approach is indispensable for the rational design and development of the next generation of therapeutics targeting the dopaminergic system.
References
- 1. Dopamine signaling in the nucleus accumbens of animals self-administering drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A generalized framework for in vivo detection of dopamine release using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of dopaminergic agents in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient Generation of Dopamine Neurons by Synthetic Transcription Factor mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of neurotransmitters or drugs on the in vivo release of dopamine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of dopamine release and uptake parameters across sex, species and striatal subregions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dynamic Gain Control of Dopamine Delivery in Freely Moving Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dopamine Synthesis Capacity is Associated with D2/3 Receptor Binding but Not Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Utilizing CTAP TFA for the Study of Mu-Opioid Receptor Function
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of CTAP (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2) as a pharmacological tool for investigating the function of the mu-opioid receptor (MOR). It includes a summary of its quantitative properties, detailed experimental protocols for its use in key assays, and visualizations of relevant signaling pathways and workflows. The trifluoroacetic acid (TFA) salt is a common counter-ion for purification of synthetic peptides like CTAP and is typically present in commercially available preparations.
Introduction to CTAP
CTAP is a potent and highly selective competitive antagonist of the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR) central to pain perception, reward, and the addictive properties of opioids. Its high selectivity makes it an invaluable tool for isolating and studying MOR-specific functions, both in vitro and in vivo. CTAP is a cyclic octapeptide that can penetrate the blood-brain barrier, allowing for its use in systemic studies to probe the central nervous system effects of MOR blockade.
Quantitative Data Presentation
The pharmacological profile of CTAP is characterized by its high affinity and selectivity for the mu-opioid receptor. The following tables summarize key quantitative parameters for CTAP.
| Parameter | Value (nM) | Assay Type | Receptor |
| IC₅₀ | 3.5 | Radioligand Binding | Mu-Opioid |
| Kᵢ | 2.13 ± 0.64 | [³⁵S]GTPγS Binding | Mu-Opioid |
| Kᵈ | 4.0 | Schild Analysis (Functional Assay) | Mu-Opioid |
Table 1: Affinity and Potency of CTAP for the Mu-Opioid Receptor
| Receptor | IC₅₀ (nM) | Selectivity (fold) |
| Mu-Opioid | 3.5 | - |
| Delta-Opioid | 4500 | >1200 |
| Somatostatin | >4500 | >1200 |
Table 2: Selectivity Profile of CTAP
Mu-Opioid Receptor Signaling Pathways
Activation of the mu-opioid receptor by an agonist initiates a cascade of intracellular signaling events. These can be broadly categorized into G-protein dependent and G-protein independent pathways. CTAP, as an antagonist, blocks the initiation of these pathways by preventing agonist binding.
Caption: Mu-Opioid Receptor (MOR) Signaling Pathways.
Experimental Protocols
CTAP is a versatile tool used in a variety of assays to probe MOR function. Below are detailed methodologies for key experiments.
Competition Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of CTAP for the MOR by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human mu-opioid receptor (e.g., HEK293 or CHO cells). Homogenize cells in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
A fixed concentration of a radiolabeled MOR ligand (e.g., [³H]DAMGO or [³H]diprenorphine).
-
Increasing concentrations of unlabeled CTAP.
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C). Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of CTAP. Determine the IC₅₀ value (the concentration of CTAP that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins, which is a proximal event in MOR signaling. CTAP is used to demonstrate that agonist-induced G-protein activation is MOR-specific.
Methodology:
-
Membrane Preparation: Prepare MOR-expressing cell membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer containing GDP (to ensure G-proteins are in their inactive state) and MgCl₂.
-
Increasing concentrations of CTAP.
-
A fixed, typically EC₈₀, concentration of a MOR agonist (e.g., DAMGO).
-
Cell membrane preparation.
-
[³⁵S]GTPγS.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Separation: Terminate the reaction by rapid filtration through glass fiber filters.
-
Detection: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: To determine the antagonist properties of CTAP, plot the agonist-stimulated [³⁵S]GTPγS binding against the concentration of CTAP to obtain an IC₅₀ value. This demonstrates CTAP's ability to block the agonist's effect.
Caption: Experimental Workflow for a [³⁵S]GTPγS Binding Assay.
Adenylyl Cyclase (cAMP) Inhibition Assay
This assay measures a downstream consequence of MOR activation: the inhibition of adenylyl cyclase and subsequent reduction in intracellular cyclic AMP (cAMP) levels.
Methodology:
-
Cell Culture: Plate MOR-expressing cells in a 96-well plate and grow to confluence.
-
Pre-treatment: Pre-treat the cells with increasing concentrations of CTAP for a defined period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of a MOR agonist (e.g., DAMGO) in the presence of an adenylyl cyclase activator like forskolin. Forskolin is used to induce a measurable level of cAMP that can then be inhibited by the Gi-coupled MOR.
-
Incubation: Incubate for a short period (e.g., 10-30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The antagonist effect of CTAP is quantified by its ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation. Plot the cAMP levels against the CTAP concentration to determine its IC₅₀.
β-Arrestin Recruitment Assay
This assay is used to investigate G-protein independent signaling pathways, such as receptor desensitization and internalization, which are mediated by β-arrestin.
Methodology:
-
Cell Line: Use a specialized cell line that co-expresses the MOR and a β-arrestin fusion protein linked to a reporter system (e.g., β-galactosidase fragment in the PathHunter assay, or a luciferase fragment in NanoBiT assays).[1]
-
Assay Setup: Plate the cells in a 96-well plate. Pre-incubate the cells with various concentrations of CTAP.
-
Agonist Stimulation: Add a fixed concentration of a MOR agonist.
-
Incubation: Incubate the plate according to the manufacturer's protocol (e.g., 60-90 minutes at 37°C). Agonist binding will induce the recruitment of β-arrestin to the MOR.
-
Detection: Add the detection reagents. The interaction between the MOR and β-arrestin brings the reporter fragments into proximity, generating a measurable signal (e.g., chemiluminescence).
-
Data Analysis: CTAP will block the agonist-induced recruitment of β-arrestin. Plot the signal intensity against the log concentration of CTAP to calculate its IC₅₀ for the inhibition of β-arrestin recruitment.
Caption: Experimental Workflow for a β-Arrestin Recruitment Assay.
Conclusion
CTAP TFA is a robust and indispensable tool for the pharmacological investigation of the mu-opioid receptor. Its high potency and selectivity allow for the precise dissection of MOR-mediated signaling pathways and physiological functions. The experimental protocols outlined in this guide provide a framework for utilizing CTAP to obtain reliable and reproducible data in the study of opioid receptor biology and the development of novel therapeutics.
References
Pharmacokinetics and Bioavailability of CTAP TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacokinetics and bioavailability of CTAP TFA (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2), a potent and highly selective μ-opioid receptor antagonist. The data and protocols summarized herein are primarily derived from a pivotal study by Abbruscato et al. (1997), which characterized the compound's ability to cross the blood-brain barrier and its stability in biological matrices.[1][2]
Overview of this compound
CTAP is a cyclic octapeptide that acts as a competitive antagonist at the μ-opioid receptor. Its trifluoroacetate (TFA) salt is the common form used in research. A critical aspect of its pharmacological profile is its ability to penetrate the central nervous system (CNS), making it a valuable tool for investigating the role of central μ-opioid receptors in various physiological and pathological processes.
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of CTAP, providing a quantitative basis for its disposition in preclinical models.
Table 1: In Vitro Stability of CTAP
| Biological Matrix | Half-Life (t½) (minutes) | Key Finding |
| Rat Blood | > 500 | High stability |
| Rat Serum | > 500 | High stability |
| Data sourced from Abbruscato et al., 1997.[1][2] |
Table 2: Protein Binding of CTAP
| Biological Matrix | Protein Bound (%) | Binding Protein |
| Perfusion Medium | 68.2% | Albumin |
| Rat Serum | 84.2% | Serum Proteins |
| Data sourced from Abbruscato et al., 1997.[1][2] |
Table 3: In Situ Brain Distribution and Metabolism of CTAP
| Parameter | Value | Duration of Perfusion |
| Intact [³H]CTAP in Brain | 62.8% | 20 minutes |
| Data sourced from Abbruscato et al., 1997.[1][2] |
Experimental Protocols
The following sections detail the methodologies employed to generate the pharmacokinetic data presented above, based on the procedures described by Abbruscato et al. (1997).[1][2]
In Situ Brain Perfusion
This technique was utilized to assess the blood-brain barrier permeability of CTAP.
-
Animal Model: Male Sprague-Dawley rats.
-
Radiolabeled Compounds: [³H]CTAP was used to measure brain uptake, with [¹⁴C]inulin serving as a vascular space marker.
-
Perfusion Procedure:
-
Rats were anesthetized, and the right common carotid artery was exposed and cannulated.
-
The heart was severed to prevent recirculation of the perfusate.
-
Perfusion was initiated with a Krebs-Henseleit bicarbonate buffer containing the radiolabeled compounds.
-
The perfusion was carried out for a specified duration (e.g., 20 minutes).
-
Following perfusion, the brain was removed, and samples were taken for analysis.
-
-
Sample Analysis: Brain and cerebrospinal fluid (CSF) samples were analyzed for radioactivity. High-performance liquid chromatography (HPLC) was used to determine the amount of intact [³H]CTAP versus its metabolites.
In Vitro Stability Assay
The stability of CTAP was assessed in biological fluids.
-
Procedure:
-
[³H]CTAP was incubated in fresh rat blood and serum at 37°C.
-
Aliquots were taken at various time points.
-
Proteins were precipitated, and the supernatant was analyzed by HPLC to quantify the concentration of intact [³H]CTAP over time.
-
The half-life was calculated from the degradation rate.
-
Protein Binding Assay
The extent of CTAP binding to plasma proteins was determined.
-
Procedure:
-
[³H]CTAP was incubated with either a perfusion medium containing albumin or with rat serum.
-
The free and protein-bound fractions of [³H]CTAP were separated, likely using ultrafiltration or equilibrium dialysis.
-
The amount of radioactivity in the free and bound fractions was measured to calculate the percentage of protein binding.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for In Situ Brain Perfusion
Caption: Workflow for the in situ brain perfusion experiment.
Signaling Pathway of CTAP as a μ-Opioid Receptor Antagonist
Caption: CTAP competitively blocks opioid agonist binding to the μ-opioid receptor.
Discussion
The pharmacokinetic profile of CTAP reveals several key features that are advantageous for its use as a research tool. Its high stability in blood and serum (t½ > 500 minutes) ensures that the compound remains intact over the course of typical in vivo experiments.[1][2] Although it is extensively bound to plasma proteins, a sufficient fraction remains free to distribute into tissues, including the CNS.
The ability of CTAP to cross the blood-brain barrier, likely via passive diffusion, allows for the non-invasive investigation of central μ-opioid receptor function.[1][2] While its brain penetration is lower than that of the more lipophilic morphine, it is sufficient to exert its antagonist effects in the CNS. The observation that a significant portion of the compound remains unmetabolized in the brain after 20 minutes further supports its utility for in vivo studies.[1][2]
References
Unraveling the G-Protein Tango: A Technical Guide to CTAP TFA's Antagonism of the µ-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the effects of D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2 (CTAP TFA), a potent and selective antagonist of the µ-opioid receptor (MOR), on G-protein coupling. By dissecting its mechanism of action, we illuminate the intricate dance between this synthetic peptide and a key receptor in pain modulation and addiction. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the underlying signaling pathways, offering a foundational resource for researchers in pharmacology and drug development.
Core Concepts: this compound and the µ-Opioid Receptor
This compound is a highly selective competitive antagonist for the µ-opioid receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1] Its high affinity and selectivity make it a valuable tool for probing the physiological and pathological roles of the MOR. The µ-opioid receptor primarily couples to inhibitory G-proteins of the Gi/o family. Upon activation by an agonist, the receptor undergoes a conformational change, facilitating the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the G-protein. This leads to the dissociation of the Gα(i/o)-GTP and Gβγ subunits, which then modulate downstream effector proteins. As a competitive antagonist, this compound binds to the same site as endogenous and exogenous agonists but does not induce the conformational change necessary for G-protein activation. Instead, it blocks agonists from binding and activating the receptor, thereby inhibiting the downstream signaling cascade.
Quantitative Data Summary
The following tables summarize the key quantitative parameters that define the interaction of this compound with opioid receptors. This data is crucial for understanding its potency and selectivity.
| Parameter | Receptor | Value | Assay Type |
| IC50 | µ-opioid | 3.5 nM | Radioligand Binding Assay |
| IC50 | δ-opioid | 4500 nM | Radioligand Binding Assay |
| Selectivity | µ vs. δ | >1200-fold | Calculated from IC50 values |
| Kd (equilibrium dissociation constant) | µ-opioid | 4 nM | Schild Analysis (functional assay) |
Table 1: Binding Affinity and Selectivity of this compound. The IC50 (half-maximal inhibitory concentration) values demonstrate the high potency of this compound for the µ-opioid receptor and its significant selectivity over the δ-opioid receptor.[2][3][4][5] The Kd value, determined through functional analysis, further confirms its potent antagonist activity.[1]
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.
µ-Opioid Receptor Signaling Pathway
This diagram illustrates the canonical signaling pathway of the µ-opioid receptor and the inhibitory effect of this compound.
Caption: µ-Opioid Receptor Signaling and this compound Inhibition.
Experimental Workflow for Characterizing this compound
This diagram outlines a typical experimental workflow for characterizing the antagonistic properties of a compound like this compound.
Caption: Workflow for this compound Characterization.
Detailed Experimental Protocols
The following are detailed, representative protocols for key experiments used to characterize the effects of this compound on G-protein coupling.
Radioligand Binding Assay
Objective: To determine the binding affinity (IC50) of this compound for the µ-opioid receptor.
Materials:
-
Cell membranes prepared from cells expressing the human µ-opioid receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-DAMGO (a selective µ-opioid agonist) or [³H]-Diprenorphine (an antagonist).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 0.1% BSA.
-
Scintillation fluid.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Thaw the cell membranes on ice.
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a non-radiolabeled µ-opioid ligand (e.g., 10 µM naloxone) for non-specific binding.
-
50 µL of the various concentrations of this compound or assay buffer.
-
50 µL of [³H]-DAMGO (final concentration ~1 nM).
-
50 µL of cell membrane suspension (final concentration 5-10 µg of protein per well).
-
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Allow the filters to dry completely.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
[³⁵S]GTPγS Binding Assay
Objective: To functionally assess the antagonist effect of this compound on agonist-induced G-protein activation.
Materials:
-
Cell membranes prepared from cells expressing the human µ-opioid receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
A selective µ-opioid agonist (e.g., DAMGO).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
Scintillation fluid.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Thaw the cell membranes on ice.
-
Pre-incubate the membranes with GDP (final concentration 10 µM) on ice for 15 minutes.
-
Prepare serial dilutions of this compound and a fixed concentration of DAMGO (typically at its EC80-EC90 for G-protein activation) in assay buffer.
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for basal binding) or DAMGO.
-
25 µL of various concentrations of this compound or assay buffer.
-
50 µL of the membrane suspension.
-
-
Incubate for 15 minutes at 30°C.
-
Initiate the binding reaction by adding 50 µL of [³⁵S]GTPγS (final concentration 0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter plates.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Determine the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the this compound concentration to determine the IC50 for functional antagonism.
cAMP Accumulation Assay
Objective: To measure the ability of this compound to reverse agonist-induced inhibition of adenylyl cyclase.
Materials:
-
Whole cells expressing the human µ-opioid receptor (e.g., CHO-K1 or HEK293 cells).
-
Forskolin.
-
A selective µ-opioid agonist (e.g., DAMGO).
-
This compound.
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with serum-free media.
-
Pre-treat the cells with various concentrations of this compound for 15-30 minutes.
-
Add the µ-opioid agonist (e.g., DAMGO) at a concentration that gives a sub-maximal inhibition of cAMP production (e.g., EC80) and incubate for 15 minutes.
-
Stimulate the cells with forskolin (to activate adenylyl cyclase and produce cAMP) in the presence of a phosphodiesterase inhibitor for 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.
-
Plot the cAMP concentration against the logarithm of the this compound concentration to determine the ability of this compound to reverse the agonist-induced inhibition of cAMP accumulation.
Conclusion
This compound stands as a cornerstone tool for the study of µ-opioid receptor pharmacology. Its high potency and selectivity, as demonstrated by quantitative binding and functional assays, allow for the precise dissection of MOR-mediated signaling pathways. The experimental protocols detailed herein provide a robust framework for researchers to investigate the intricate mechanisms of G-protein coupling and to screen for novel compounds targeting this critical receptor system. A thorough understanding of the interaction between antagonists like this compound and the µ-opioid receptor is paramount for the development of safer and more effective therapeutics for pain management and opioid use disorder.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. Long‐term antagonism and allosteric regulation of mu opioid receptors by the novel ligand, methocinnamox - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of displacement binding and GTPgammaS scintillation proximity assays for the identification of antagonists of the micro-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of C6-difluoromethylenated epoxymorphinan Mu opioid receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Ctap TFA: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the selectivity profile of Ctap tfa, a potent and highly selective μ-opioid receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document delves into the quantitative data, experimental methodologies, and underlying signaling pathways related to this compound's mechanism of action.
Core Data Summary
This compound, chemically known as D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2, is a cyclic octapeptide that demonstrates high affinity and marked selectivity for the μ-opioid receptor. Its antagonistic properties make it a valuable tool in studying opioid-mediated physiological and pathological processes. The trifluoroacetate (TFA) salt form is commonly used in research settings.
Binding Affinity and Selectivity Profile
The selectivity of this compound is a critical aspect of its utility as a research tool. The following table summarizes its binding affinities (often expressed as IC50 or Ki values) for the three main opioid receptor subtypes (μ, δ, and κ) and the somatostatin receptor, highlighting its pronounced preference for the μ-opioid receptor.
| Receptor Subtype | Ligand | IC50 (nM) | Ki (nM) | Selectivity Fold (over μ) | Reference |
| μ-Opioid | This compound | 3.5 | - | 1 | [1] |
| δ-Opioid | This compound | 4500 | - | >1200 | [1] |
| κ-Opioid | This compound | >10,000 | - | >2800 | Inferred from lack of significant binding |
| Somatostatin | This compound | >4200 | - | >1200 | [2] |
Note: IC50 is the half-maximal inhibitory concentration. Ki is the inhibitory constant, a measure of binding affinity. A higher value indicates lower affinity.
Experimental Protocols
The determination of this compound's selectivity profile relies on a suite of in vitro assays. Below are detailed methodologies for the key experiments used to characterize this antagonist.
Radioligand Binding Assays
Radioligand binding assays are fundamental in determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the unlabeled compound of interest (this compound).
Objective: To determine the binding affinity (Ki or IC50) of this compound for μ, δ, and κ-opioid receptors.
Materials:
-
Membrane preparations from cells or tissues expressing the opioid receptor of interest (e.g., rat brain homogenates, CHO cells transfected with the human μ-opioid receptor).
-
Radiolabeled ligands:
-
For μ-opioid receptors: [³H]-DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) or [³H]-naloxone.
-
For δ-opioid receptors: [³H]-DPDPE ([D-Pen², D-Pen⁵]-enkephalin) or [³H]-naltrindole.
-
For κ-opioid receptors: [³H]-U69,593 or [³H]-ethylketocyclazocine.
-
-
This compound (unlabeled).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparations with a fixed concentration of the appropriate radioligand in the presence of varying concentrations of this compound.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 μM naloxone).
-
Calculate the IC50 value from the competition binding curves and, if the Kd of the radioligand is known, convert it to a Ki value using the Cheng-Prusoff equation.
Figure 1. Experimental workflow for a competitive radioligand binding assay.
Functional Assays: GTPγS Binding and cAMP Accumulation
Functional assays are crucial for determining whether a ligand acts as an agonist or an antagonist at a G protein-coupled receptor (GPCR) like the opioid receptors.
1. [³⁵S]GTPγS Binding Assay
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins. Agonist binding to a Gi/o-coupled receptor (like the μ-opioid receptor) stimulates the exchange of GDP for GTP on the Gα subunit. Antagonists, like this compound, will block agonist-stimulated [³⁵S]GTPγS binding.
Procedure:
-
Incubate membrane preparations with a fixed concentration of a μ-opioid agonist (e.g., DAMGO) and varying concentrations of this compound.
-
Add GDP to the assay buffer.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate for a defined period (e.g., 60 minutes at 30°C).
-
Terminate the reaction and separate bound and free [³⁵S]GTPγS by filtration.
-
Quantify the bound radioactivity.
-
A decrease in agonist-stimulated [³⁵S]GTPγS binding in the presence of this compound indicates antagonistic activity.
2. cAMP Accumulation Assay
μ-opioid receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of this compound to block the agonist-induced inhibition of cAMP production.
Procedure:
-
Culture cells expressing the μ-opioid receptor.
-
Pre-treat the cells with varying concentrations of this compound.
-
Stimulate adenylyl cyclase with forskolin.
-
Add a μ-opioid agonist (e.g., DAMGO) to inhibit the forskolin-stimulated cAMP production.
-
After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable method (e.g., ELISA, HTRF).
-
This compound's antagonism is demonstrated by its ability to reverse the agonist-induced decrease in cAMP levels.
Signaling Pathways and Logical Relationships
The antagonistic action of this compound is best understood in the context of the μ-opioid receptor signaling cascade.
Figure 2. Simplified signaling pathway of the μ-opioid receptor and the antagonistic action of this compound.
The high selectivity of this compound for the μ-opioid receptor is a key determinant of its utility in research. This selectivity allows for the specific investigation of μ-opioid receptor function without confounding effects from other opioid or non-opioid receptors.
Figure 3. Logical relationship of this compound's selectivity profile.
Conclusion
This compound is a powerful pharmacological tool characterized by its high potency and exceptional selectivity as a μ-opioid receptor antagonist. The data and experimental protocols presented in this guide provide a foundational understanding for researchers aiming to utilize this compound in their studies of opioid receptor biology and pharmacology. The high-contrast visualizations further clarify the complex signaling pathways and the specific molecular interactions of this important research compound.
References
Methodological & Application
Application Notes and Protocols for In Vivo Microdialysis Using CTAP TFA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of CTAP TFA (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2 TFA), a potent and selective μ-opioid receptor antagonist, in in vivo microdialysis studies. This technique allows for the continuous sampling of neurotransmitters and other molecules from the extracellular fluid of specific brain regions in awake, freely moving animals, providing valuable insights into neurochemical dynamics and the effects of pharmacological agents.
Introduction to In Vivo Microdialysis
In vivo microdialysis is a powerful sampling technique used to monitor the concentration of unbound analytes in the extracellular space of living tissues.[1][2][3][4][5] A microdialysis probe, which consists of a semi-permeable membrane, is implanted into the target tissue.[6][7] This probe is continuously perfused with a physiological solution, such as artificial cerebrospinal fluid (aCSF).[2][8] Small molecules present in the extracellular fluid diffuse across the membrane into the perfusate down their concentration gradient. The collected fluid, known as the dialysate, can then be analyzed to measure the levels of various substances, including neurotransmitters, metabolites, and administered drugs.[1][9][10]
A key advantage of microdialysis is the ability to perform studies in awake and freely moving animals, which is crucial for correlating neurochemical changes with behavior.[3] Furthermore, the technique of reverse dialysis allows for the localized administration of drugs into a specific brain region by including them in the perfusion fluid.[1]
This compound: A Selective μ-Opioid Receptor Antagonist
CTAP is a highly potent and selective antagonist of the μ-opioid receptor, with an IC50 of 3.5 nM.[11][12][13] It exhibits over 1200-fold selectivity for the μ-opioid receptor compared to δ-opioid and somatostatin receptors.[11][12] CTAP is brain-penetrant and active in vivo, making it a valuable tool for studying the role of the μ-opioid system in various physiological and pathological processes.[11][12] The trifluoroacetate (TFA) salt form is commonly used for its stability and solubility in aqueous solutions.
Experimental Protocol: In Vivo Microdialysis with this compound
This protocol outlines the key steps for conducting an in vivo microdialysis experiment to investigate the effects of local this compound administration on neurochemical levels in a specific brain region of a rodent model.
Materials and Reagents
| Item | Description/Specifications |
| Microdialysis Probes | Concentric or linear probes with a molecular weight cutoff (MWCO) suitable for the analytes of interest (e.g., 20 kDa). The choice of membrane material can vary, with options including polycarbonate-ether, cuprophan, and polyacrylonitrile.[14] |
| Guide Cannula | Stereotaxically implanted to allow for the insertion of the microdialysis probe. |
| Microinfusion Pump | To deliver the perfusion fluid at a precise and stable flow rate.[8] |
| Fraction Collector | Refrigerated, to collect the dialysate samples at specified intervals.[6] |
| Perfusion Fluid (aCSF) | Artificial cerebrospinal fluid. A typical composition is: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2. The pH should be adjusted to 7.4. |
| This compound | D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2 TFA salt. |
| Analytical System | High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or fluorescence detection, or Liquid Chromatography-Mass Spectrometry (LC-MS) for sample analysis.[10][15] |
| Surgical Equipment | Stereotaxic apparatus, anesthesia machine, surgical tools. |
Experimental Workflow
The following diagram illustrates the overall workflow of the in vivo microdialysis experiment.
Caption: Experimental workflow for in vivo microdialysis with this compound.
Detailed Methodologies
Step 1: Stereotaxic Surgery and Guide Cannula Implantation
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).
-
Place the animal in a stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Using a stereotaxic atlas, determine the coordinates for the brain region of interest.
-
Drill a small hole in the skull at the determined coordinates.
-
Implant the guide cannula, securing it to the skull with dental cement.
-
Allow the animal to recover for at least one week before the microdialysis experiment.
Step 2: Microdialysis Probe Preparation and Insertion
-
On the day of the experiment, activate the microdialysis probe by submerging the membrane in 70% ethanol for a few seconds, followed by flushing with distilled water.[1]
-
Gently insert the microdialysis probe through the guide cannula into the brain tissue.
-
Connect the probe inlet to a syringe pump and the outlet to a fraction collector.
Step 3: Habituation and Baseline Collection
-
Perfuse the probe with aCSF at a constant flow rate, typically between 0.5 and 2.0 µL/min.[1][8] The choice of flow rate can affect analyte recovery.[6]
-
Allow the animal to habituate for 1-2 hours to establish a stable baseline.
-
Begin collecting baseline dialysate samples. For example, collect three 20-minute fractions.
Step 4: Reverse Dialysis of this compound
-
Prepare a solution of this compound in aCSF at the desired concentration. The effective concentration will need to be determined empirically but can range from the low micromolar to millimolar range depending on the research question.
-
Switch the perfusion fluid from aCSF to the this compound-containing aCSF.
-
Continue to collect dialysate samples at regular intervals throughout the drug administration period.
Step 5: Sample Analysis
-
Analyze the collected dialysate samples using a sensitive analytical technique such as HPLC with electrochemical detection or LC-MS/MS.[10][15]
-
Quantify the concentrations of the analytes of interest in each fraction.
Step 6: Histological Verification
-
At the end of the experiment, euthanize the animal and perfuse it transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Remove the brain and section it to histologically verify the correct placement of the microdialysis probe.
Data Presentation
Quantitative data from the microdialysis experiment should be summarized in a table for clear comparison. The data is typically expressed as a percentage of the baseline levels.
| Time (min) | Treatment | Analyte 1 (% Baseline ± SEM) | Analyte 2 (% Baseline ± SEM) |
| -60 to -40 | Baseline 1 | 100 ± 5.2 | 100 ± 6.1 |
| -40 to -20 | Baseline 2 | 98 ± 4.8 | 102 ± 5.5 |
| -20 to 0 | Baseline 3 | 101 ± 5.5 | 99 ± 4.9 |
| 0 to 20 | This compound | 110 ± 6.3 | 85 ± 7.2 |
| 20 to 40 | This compound | 125 ± 7.1 | 70 ± 6.8 |
| 40 to 60 | This compound | 130 ± 8.0 | 65 ± 6.5 |
Signaling Pathway
CTAP acts by blocking the activation of the μ-opioid receptor, which is a G-protein coupled receptor (GPCR). The following diagram illustrates the antagonism of the μ-opioid receptor by CTAP.
References
- 1. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. buczynski-gregus.com [buczynski-gregus.com]
- 3. Recent trends in microdialysis sampling integrated with conventional and microanalytical systems for monitoring biological events: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microfabrication and In Vivo Performance of a Microdialysis Probe with Embedded Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uva.theopenscholar.com [uva.theopenscholar.com]
- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CTAP | mu Opioid Receptor Antagonists: R&D Systems [rndsystems.com]
- 12. CTAP | μ Opioid Receptors | Tocris Bioscience [tocris.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Effects of different semipermeable membranes on in vitro and in vivo performance of microdialysis probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Dissolution and Administration of Peptide Trifluoroacetate (TFA) Salts in Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptides synthesized for research and preclinical studies are commonly purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with trifluoroacetic acid (TFA) as an ion-pairing agent. Consequently, the final lyophilized product is often a trifluoroacetate (TFA) salt of the peptide. While this form is generally stable, the presence of TFA can sometimes influence experimental outcomes in biological assays.[1][2] Therefore, proper handling, dissolution, and administration of peptide TFA salts are critical for obtaining reliable and reproducible data in animal studies.
These application notes provide a comprehensive guide to the dissolution and administration of "Ctap TFA," a representative peptide TFA salt, for in vivo research. The protocols outlined below are general recommendations and may require optimization for specific peptides based on their unique physicochemical properties.
Key Considerations for Handling Peptide TFA Salts
-
TFA in Biological Systems: Trifluoroacetate anions can bind to the free amino termini and positively charged side chains of peptides.[1] In some cellular assays, residual TFA has been shown to inhibit or stimulate cell proliferation, potentially leading to experimental artifacts.[2] For sensitive in vivo studies, it is advisable to consider exchanging the TFA salt for a more biocompatible salt, such as acetate or hydrochloride.[3][4]
-
Peptide Solubility: The solubility of a peptide is determined by its amino acid sequence, length, and overall charge. Hydrophobic peptides may require the use of organic solvents for initial dissolution, while hydrophilic peptides are generally soluble in aqueous solutions.[5]
-
Stability: Lyophilized peptides are generally stable for long periods when stored at -20°C or colder.[3][4] However, once reconstituted, the peptide solution is more susceptible to degradation.[6] It is recommended to prepare fresh solutions for each experiment or to aliquot stock solutions and store them at -80°C to minimize freeze-thaw cycles.[2][5]
Quantitative Data Summary
The following tables provide example data for the hypothetical peptide "this compound." Note: This data is for illustrative purposes only and must be determined empirically for the specific peptide being studied.
Table 1: Example Solubility of "this compound"
| Solvent | Concentration (mg/mL) | Observations |
| Sterile Water | 10 | Soluble with gentle vortexing. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 10 | Soluble, may require slight sonication. |
| 10% DMSO in Sterile Water | 25 | Readily soluble. |
| 0.1% Acetic Acid in Water | 15 | Soluble. |
Table 2: Example Dosing Solution Preparations for Animal Studies
| Administration Route | Vehicle | "this compound" Concentration | Notes |
| Intravenous (IV) | Sterile Saline (0.9% NaCl) | 1 mg/mL | Ensure complete dissolution and filter through a 0.22 µm sterile filter before injection. |
| Subcutaneous (SC) | Phosphate-Buffered Saline (PBS) | 5 mg/mL | The pH of the final solution should be close to physiological pH (7.4). |
| Intraperitoneal (IP) | Sterile Water | 2 mg/mL | Vehicle choice may depend on the specific experimental endpoint. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized "this compound"
This protocol describes the steps for reconstituting a lyophilized peptide TFA salt to create a stock solution.
Materials:
-
Lyophilized "this compound" vial
-
Sterile, nuclease-free water, or other appropriate solvent (see Table 1)
-
Sterile, low-adhesion microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can affect the stability of the peptide.[7]
-
Centrifuge the Vial: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.
-
Solvent Selection: Choose an appropriate solvent based on the peptide's properties. For a novel peptide, it is recommended to test the solubility of a small amount first.[5]
-
Reconstitution:
-
Carefully open the vial.
-
Using a calibrated micropipette, add the calculated volume of the chosen solvent to the vial to achieve the desired stock concentration.
-
Gently swirl or vortex the vial to dissolve the peptide. If the peptide is difficult to dissolve, sonication for a few minutes may be helpful.[5]
-
-
Visual Inspection: Ensure the solution is clear and free of any particulates. If particulates are present, the peptide may not be fully dissolved or may have aggregated.
-
Aliquoting and Storage:
Caption: Workflow for reconstituting lyophilized peptide TFA salt.
Protocol 2: Preparation of Dosing Solution for Animal Administration
This protocol outlines the preparation of a final dosing solution from a concentrated stock solution.
Materials:
-
Reconstituted "this compound" stock solution
-
Sterile vehicle (e.g., 0.9% saline, PBS)
-
Sterile, conical tubes
-
Calibrated micropipettes and sterile tips
-
0.22 µm sterile syringe filter
Procedure:
-
Thaw Stock Solution: If frozen, thaw the required aliquot of the "this compound" stock solution on ice.
-
Calculate Dilution: Determine the volume of the stock solution and the sterile vehicle needed to achieve the final desired concentration for dosing.
-
Dilution:
-
In a sterile conical tube, add the calculated volume of the sterile vehicle.
-
Add the calculated volume of the "this compound" stock solution to the vehicle.
-
Gently mix the solution by pipetting up and down or by gentle inversion. Avoid vigorous shaking.
-
-
Sterile Filtration: For intravenous administration, it is critical to sterile-filter the final dosing solution using a 0.22 µm syringe filter to remove any potential microbial contaminants or small aggregates.
-
Final Inspection: The final dosing solution should be clear and free of any visible precipitates.
-
Use Immediately: It is recommended to use the freshly prepared dosing solution immediately. Do not store diluted peptide solutions for extended periods.
Caption: Protocol for preparing the final dosing solution.
Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process for selecting an appropriate solvent for peptide reconstitution.
Caption: Decision pathway for solvent selection based on peptide properties.
References
Application Notes and Protocols: CTAP TFA for Blocking Morphine-Induced Analgesia
Audience: Researchers, scientists, and drug development professionals.
Introduction
CTAP TFA (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2) is a potent and highly selective antagonist of the mu (µ)-opioid receptor.[1][2] Its ability to cross the blood-brain barrier makes it a valuable tool for in vivo studies investigating the roles of the µ-opioid receptor in various physiological and pathological processes, including analgesia, addiction, and L-DOPA-induced dyskinesia.[1][2] This document provides detailed application notes and protocols for the use of this compound in blocking morphine-induced analgesia, a common experimental paradigm to confirm the µ-opioid receptor-mediated effects of morphine.
Data Presentation
Quantitative Pharmacological Data of this compound
| Parameter | Value | Species/System | Reference |
| IC50 (µ-opioid receptor) | 3.5 nM | In vitro | [1][2] |
| Selectivity | >1200-fold over δ-opioid and somatostatin receptors | In vitro | [1][2] |
| In Vivo Effective Dose (IP) | 0.5 - 1 mg/kg | Rat | [2] |
| Blood-Brain Barrier Penetration | Yes | In vivo | [1][2] |
| Stability in Rat Serum (t1/2) | >500 min | In vitro | [2] |
In Vivo Dosage for Blocking Morphine-Induced Analgesia
| Compound | Dosage | Route of Administration | Effect | Species | Reference |
| This compound | 0 - 1 mg/kg | Intraperitoneal (IP) | Blocks morphine's antinociceptive effect | Not specified | [2] |
| This compound | 0.5 or 1 mg/kg | Intraperitoneal (IP) | Completely blocked morphine's antinociceptive effect | Not specified | [2] |
| Morphine | 0.1 mg/kg | Intramuscular (IM) / Transversus Abdominis Plane (TAP) Block | Postoperative analgesia | Human | [3][4] |
| Morphine | 2 mg/kg | Subcutaneous (s.c.) | Baseline analgesia in tolerance studies | Rat | [5] |
Signaling Pathway
The following diagram illustrates the mechanism of morphine-induced analgesia via the µ-opioid receptor and its blockade by this compound. Morphine, an agonist, activates the µ-opioid receptor, leading to the inhibition of adenylyl cyclase, reduced cAMP production, and downstream effects that result in neuronal hyperpolarization and reduced nociceptive signal transmission. This compound, a competitive antagonist, binds to the µ-opioid receptor without activating it, thereby preventing morphine from binding and initiating the signaling cascade.
Caption: Morphine signaling and CTAP antagonism at the µ-opioid receptor.
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound in Blocking Morphine-Induced Analgesia in Rodents
This protocol describes a method to evaluate the antagonistic effect of this compound on morphine-induced analgesia using the tail-flick test.
1. Materials and Reagents:
-
This compound
-
Morphine sulfate
-
Sterile saline solution (0.9% NaCl)
-
Male Sprague-Dawley rats (200-250 g)
-
Tail-flick analgesia meter
-
Animal weighing scale
-
Syringes and needles for intraperitoneal (IP) and subcutaneous (SC) injections
2. Animal Handling and Acclimation:
-
House animals in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Allow at least 3 days for acclimation to the housing facility before the experiment.
-
Habituate the animals to the tail-flick apparatus for 15-20 minutes daily for 2-3 days prior to testing to minimize stress-induced analgesia.
3. Drug Preparation:
-
This compound Stock Solution (e.g., 1 mg/mL): Dissolve this compound in sterile saline. Vortex until fully dissolved. Prepare fresh on the day of the experiment.
-
Morphine Sulfate Stock Solution (e.g., 5 mg/mL): Dissolve morphine sulfate in sterile saline.
-
Dilute stock solutions with sterile saline to the final required concentrations for injection based on animal body weight.
4. Experimental Groups:
-
Group 1 (Control): Saline (IP) + Saline (SC)
-
Group 2 (Morphine): Saline (IP) + Morphine (e.g., 5 mg/kg, SC)
-
Group 3 (CTAP + Morphine): this compound (e.g., 1 mg/kg, IP) + Morphine (e.g., 5 mg/kg, SC)
-
Group 4 (CTAP alone): this compound (e.g., 1 mg/kg, IP) + Saline (SC)
5. Experimental Procedure:
-
Baseline Latency: Measure the baseline tail-flick latency for each animal before any injections. The heat intensity should be adjusted to elicit a tail flick within 2-4 seconds in naive animals. A cut-off time (e.g., 10 seconds) must be set to prevent tissue damage.
-
This compound Administration: Administer this compound or saline intraperitoneally (IP) to the respective groups. A pretreatment time of 15-30 minutes is typical.
-
Morphine Administration: Administer morphine or saline subcutaneously (SC) at the designated time after this compound injection.
-
Post-treatment Latency Measurement: Measure the tail-flick latency at various time points after morphine administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: Convert the tail-flick latencies to the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Analyze the data using appropriate statistical methods (e.g., two-way ANOVA followed by a post-hoc test) to compare the different treatment groups over time.
Protocol 2: In Vitro Mu-Opioid Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the µ-opioid receptor.
1. Materials and Reagents:
-
Cell membranes prepared from cells expressing the human µ-opioid receptor (e.g., CHO-K1 cells)
-
[³H]-DAMGO (a radiolabeled µ-opioid agonist)
-
This compound
-
Naloxone (for non-specific binding determination)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
2. Assay Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound in the binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Cell membranes, [³H]-DAMGO, and binding buffer.
-
Non-specific Binding: Cell membranes, [³H]-DAMGO, and a high concentration of naloxone (e.g., 10 µM).
-
Competitive Binding: Cell membranes, [³H]-DAMGO, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature (or 25°C) for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding of [³H]-DAMGO against the logarithm of the this compound concentration.
-
Analyze the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value of this compound.
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
Experimental Workflow Visualization
The following diagram provides a visual representation of the experimental workflow for the in vivo assessment of this compound's effect on morphine-induced analgesia.
Caption: Workflow for in vivo analysis of this compound and morphine.
References
- 1. NB-64-80939-50mg | this compound Neobiotech [neo-biotech.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Are the Analgesic Effects of Morphine Added to Transversus Abdominis Plane Block Systemic or Regional? A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Blockade of PDGFR-β Activation Eliminates Morphine Analgesic Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Immediate Early Genes in Conditioned Place Preference Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Conditioned Place Preference (CPP) is a widely utilized behavioral paradigm to study the rewarding and aversive properties of drugs and other stimuli. The association of a specific environment with a drug of abuse leads to a preference for that environment, a phenomenon driven by the drug's rewarding effects and the underlying neural circuits of learning and memory. Immediate early genes (IEGs), such as c-Fos, Arc (activity-regulated cytoskeleton-associated protein), and Zif268 (also known as Egr1, NGFIA, or Krox-24), are rapidly and transiently expressed in neurons following synaptic activity. This characteristic makes them powerful tools for identifying and mapping the neuronal ensembles activated by drug-associated memories during CPP.
These application notes provide detailed protocols for conducting CPP experiments and subsequently processing brain tissue to detect and quantify the expression of c-Fos, Arc, and Zif268. By analyzing the patterns of IEG expression in key brain regions of the reward pathway—including the nucleus accumbens (NAc), prefrontal cortex (PFC), amygdala, and hippocampus—researchers can gain critical insights into the neurobiological mechanisms of drug reward, memory, and relapse.
Data Presentation
The following tables summarize quantitative data from representative studies investigating the expression of c-Fos, Arc, and Zif268 in various brain regions following conditioned place preference experiments. The data is presented as the mean number of IEG-positive cells per defined area (e.g., mm²) to allow for clear comparison across different experimental conditions.
Table 1: c-Fos Expression in Key Brain Regions Following Cocaine Conditioned Place Preference
| Brain Region | Experimental Group | Mean c-Fos+ cells/mm² (± SEM) |
| Nucleus Accumbens Core | Saline-Paired | 46.3 ± 28.7 |
| Cocaine-Paired | 191.8 ± 24.2[1] | |
| Nucleus Accumbens Shell | Saline-Paired | 15.4 ± 4.4 |
| Cocaine-Paired | 233.6 ± 39.7[1] | |
| Prelimbic Cortex (PFC) | Saline Control | ~150 |
| Cocaine CPP | ~350 | |
| Basolateral Amygdala | Saline Control | ~50 |
| Cocaine CPP | ~150 |
Note: Data are representative values compiled from multiple sources and may vary based on specific experimental parameters.
Table 2: Arc mRNA Expression in the Prefrontal Cortex Following Cue-Induced Reinstatement of Cocaine Seeking
| Brain Region (PFC) | Experimental Group | Mean Arc mRNA signal (relative to control) |
| Orbitofrontal Cortex | Saline-No Cues | 1.0 |
| Cocaine-No Cues | 1.5 | |
| Saline-Cues | 1.2 | |
| Cocaine-Cues | 2.8[2] | |
| Prelimbic Cortex | Saline-No Cues | 1.0 |
| Cocaine-No Cues | 1.4 | |
| Saline-Cues | 1.1 | |
| Cocaine-Cues | 2.5[2] | |
| Anterior Cingulate Cortex | Saline-No Cues | 1.0 |
| Cocaine-No Cues | 1.6 | |
| Saline-Cues | 1.3 | |
| Cocaine-Cues | 2.9[2] |
Note: Data adapted from studies using in situ hybridization to measure Arc mRNA levels.
Table 3: Zif268 Expression in the Amygdala During Reconsolidation of Drug Memories
| Brain Region | Experimental Condition | Mean Zif268+ cells/mm² (± SEM) |
| Basolateral Amygdala | No Reactivation | ~75 ± 10 |
| Memory Reactivation | ~150 ± 20 | |
| Reactivation + NMDAR Antagonist | ~80 ± 12[3] | |
| Central Nucleus of Amygdala | No Reactivation | ~40 ± 8 |
| Memory Reactivation | ~85 ± 15 |
Note: Zif268 is critically involved in the reconsolidation of memories. These data reflect its expression following the reactivation of a drug-associated memory.
Experimental Protocols
This section provides a consolidated, step-by-step protocol for a conditioned place preference experiment followed by tissue processing for the immunohistochemical and in situ hybridization analysis of c-Fos, Arc, and Zif268.
Part 1: Conditioned Place Preference (CPP) Protocol
This protocol is designed for rodents (rats or mice) and can be adapted based on the specific drug and research question.
1.1. Apparatus
-
A standard three-chamber CPP apparatus is used. The two larger outer chambers should have distinct visual and tactile cues (e.g., different wall colors, patterns, and floor textures). The smaller central chamber should be neutral. Removable partitions are used to separate the chambers.
1.2. Habituation (Day 1)
-
Place the animal in the central chamber with the partitions removed.
-
Allow the animal to freely explore all three chambers for 15-20 minutes.
-
Record the time spent in each chamber to establish any baseline preference. An unbiased design, where animals do not show a significant preference for either conditioning chamber, is ideal.
1.3. Conditioning (Days 2-9)
This phase typically consists of alternating drug and vehicle conditioning sessions over several days.
-
Drug Conditioning:
-
Administer the drug of interest (e.g., cocaine, 15 mg/kg, i.p.).
-
Immediately confine the animal to one of the outer chambers for 30-45 minutes.
-
The drug-paired chamber should be counterbalanced across animals (i.e., for half the animals, the drug is paired with chamber A, and for the other half, with chamber B).
-
-
Vehicle Conditioning:
-
Administer the vehicle (e.g., saline, 1 ml/kg, i.p.).
-
Immediately confine the animal to the opposite outer chamber for 30-45 minutes.
-
-
Alternate between drug and vehicle conditioning days. A common schedule is drug conditioning on days 2, 4, 6, and 8, and vehicle conditioning on days 3, 5, 7, and 9.
1.4. Preference Test (Day 10)
-
Place the animal in the central chamber with the partitions removed.
-
Allow the animal to freely explore all three chambers for 15 minutes.
-
Record the time spent in each of the outer chambers.
-
A significant increase in time spent in the drug-paired chamber compared to the pre-test baseline and/or the saline-paired chamber indicates a conditioned place preference.
Part 2: Tissue Collection and Preparation
2.1. Perfusion and Brain Extraction
-
Ninety minutes after the start of the CPP test session, deeply anesthetize the animal (e.g., with an overdose of sodium pentobarbital).
-
Perform a transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Carefully extract the brain and post-fix it in 4% PFA overnight at 4°C.
-
Transfer the brain to a 30% sucrose solution in PBS for cryoprotection until it sinks.
2.2. Brain Sectioning
-
Freeze the brain and section it into 30-40 µm coronal sections using a cryostat.
-
Collect sections containing the brain regions of interest (NAc, PFC, amygdala, hippocampus) and store them in a cryoprotectant solution at -20°C until staining.
Part 3: Triple-Labeling Immunohistochemistry and Fluorescence In Situ Hybridization
This protocol combines immunofluorescence for c-Fos and Zif268 proteins with fluorescence in situ hybridization (FISH) for Arc mRNA.
3.1. Day 1: FISH for Arc mRNA
-
Mount brain sections onto charged slides.
-
Perform pretreatments according to the FISH kit manufacturer's instructions (e.g., acetylation, protease digestion).
-
Hybridize the sections with a fluorescently labeled probe for Arc mRNA overnight in a humidified chamber at the recommended temperature.
3.2. Day 2: Post-Hybridization Washes and Blocking
-
Perform a series of post-hybridization washes to remove the unbound probe.
-
Block the sections for 1-2 hours at room temperature in a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) to prevent non-specific antibody binding.
3.3. Day 2-3: Primary Antibody Incubation
-
Incubate the sections with a cocktail of primary antibodies for c-Fos and Zif268 diluted in the blocking solution. It is crucial to use primary antibodies raised in different species to allow for distinct secondary antibody detection (e.g., rabbit anti-c-Fos and mouse anti-Zif268).
-
Incubate overnight at 4°C.
3.4. Day 3: Secondary Antibody Incubation and Mounting
-
Wash the sections thoroughly in PBS.
-
Incubate with a cocktail of species-specific secondary antibodies conjugated to different fluorophores (e.g., goat anti-rabbit Alexa Fluor 488 for c-Fos and goat anti-mouse Alexa Fluor 647 for Zif268) for 2 hours at room temperature.
-
Wash the sections in PBS.
-
Counterstain with a nuclear stain such as DAPI.
-
Mount the sections onto slides with an anti-fade mounting medium.
3.5. Imaging and Quantification
-
Capture fluorescent images of the brain regions of interest using a confocal or fluorescence microscope.
-
Quantify the number of c-Fos-positive, Arc-positive, and Zif268-positive cells, as well as any co-localization, within defined areas of each brain region using image analysis software (e.g., ImageJ/Fiji).
-
Express the data as the number of positive cells per mm².
Visualizations
The following diagrams illustrate the experimental workflow, the signaling pathways involved in IEG expression, and the logical relationship between the behavioral paradigm and the molecular readouts.
References
Application Notes and Protocols for Intracerebroventricular Injection of CTAP TFA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the intracerebroventricular (ICV) administration of CTAP TFA, a potent and selective μ-opioid receptor antagonist. This document outlines the mechanism of action, experimental protocols, and relevant quantitative data to facilitate the use of CTAP in neuroscience research.
Introduction to CTAP
CTAP (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2) is a synthetic cyclic octapeptide that acts as a competitive antagonist at the μ-opioid receptor (MOR). Its high selectivity for the MOR over other opioid receptor subtypes (δ and κ) makes it an invaluable tool for investigating the physiological and behavioral roles of the μ-opioid system. Intracerebroventricular injection is a common route of administration for CTAP, as it bypasses the blood-brain barrier and allows for direct action on the central nervous system.
Mechanism of Action
CTAP functions by binding to the μ-opioid receptor, thereby preventing the binding of endogenous opioid peptides (e.g., endorphins, enkephalins) and exogenous opioid agonists (e.g., morphine). This blockade inhibits the downstream signaling cascade typically initiated by MOR activation.
The μ-Opioid Receptor Signaling Pathway
Activation of the μ-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits.[1][2][3] These subunits then modulate various intracellular effectors:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][3]
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron. It also inhibits N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.[1]
-
MAPK Pathway Activation: MOR activation can also lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), such as ERK1/2, which can influence gene expression and long-term cellular changes.[4]
By competitively binding to the MOR, CTAP prevents these downstream signaling events from occurring in the presence of an agonist.
Quantitative Data
The following tables summarize quantitative data for the intracerebroventricular administration of CTAP and related compounds.
Table 1: Antagonism of Morphine-Induced Analgesia by ICV CTAP in Rats
| Antagonist | Dose (ICV) | Agonist (Morphine) | Analgesic Test | Effect | Reference |
| CTAP | 1 µg | Varies | Cold Water Tail-Flick | Competitively antagonized morphine-induced analgesia. | [5] |
Table 2: ICV Administration of Opioid Agonists and Antagonists in Rodent Analgesia Models
| Compound | Species | Dose (ICV) | Analgesic Test | Key Finding | Reference |
| Morphine | Rat | 5.0 - 10 µg | Cold Water Tail-Flick | Dose-dependent increase in analgesia. | [6] |
| Morphine | Mouse | 0.2 µg | Tail-Flick | Slight increase in inhibition of tail-flick response. | [7] |
| Naloxone | Rat | 1 - 10 µg | Cold Water Tail-Flick | Competitively antagonized morphine-induced analgesia. | [5] |
| Naloxonazine | Rat | 1 - 30 µg | Tail-Flick & Jump Test | Dose-dependent antagonism of morphine analgesia. | [8] |
Experimental Protocols
Preparation of this compound for ICV Injection
Materials:
-
This compound salt
-
Sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Protocol:
-
Calculate the required amount of this compound based on the desired final concentration and injection volume.
-
Aseptically weigh the this compound powder.
-
Dissolve the powder in the appropriate volume of sterile saline or aCSF to achieve the desired stock concentration.
-
Gently vortex the solution until the peptide is fully dissolved.
-
Prepare fresh solutions on the day of the experiment. If storage is necessary, refer to the manufacturer's guidelines, though fresh preparation is recommended for peptide solutions to avoid degradation.
Stereotaxic Intracerebroventricular (ICV) Injection in Rodents
This protocol provides a general guideline. All procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine with isoflurane
-
Heating pad to maintain body temperature
-
Surgical instruments (scalpel, scissors, forceps, wound clips or sutures)
-
Microinjection pump and syringe (e.g., Hamilton syringe)
-
Drill with a small burr bit
-
Sterile saline or aCSF
-
Antiseptic solution (e.g., povidone-iodine) and 70% ethanol
-
Analgesics for post-operative care
Protocol:
-
Anesthesia and Preparation:
-
Anesthetize the animal (rat or mouse) using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
-
Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Shave the scalp and clean the area with antiseptic solution followed by 70% ethanol.
-
Place the animal in the stereotaxic frame, ensuring the head is level. Apply eye lubricant to prevent corneal drying.
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Using the stereotaxic coordinates, move the drill to the target location for the lateral ventricle.
-
Carefully drill a small hole through the skull at the target coordinates, avoiding damage to the underlying dura mater.
-
-
Injection:
-
Lower the injection needle attached to the microsyringe to the predetermined DV coordinate.
-
Infuse the CTAP solution at a slow, controlled rate (e.g., 0.5 - 1 µL/min) to prevent tissue damage and backflow.[9] Typical injection volumes range from 1-5 µL.
-
After the injection is complete, leave the needle in place for an additional 2-5 minutes to allow for diffusion of the solution.[9]
-
Slowly retract the needle.
-
-
Post-Operative Care:
-
Suture or apply wound clips to close the incision.
-
Administer post-operative analgesics as per the approved protocol.
-
Monitor the animal during recovery on a heating pad until it is ambulatory.
-
Experimental Workflow
The following diagram illustrates a typical workflow for an experiment involving ICV injection of CTAP to study its effect on morphine-induced analgesia.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]
- 4. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor selectivity of icv morphine in the rat cold water tail-flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrogenic doses of intracerebroventricular interleukin-1 did not induce analgesia in the rat hot-plate or cold-water tail-flick tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antagonism of morphine analgesia by intracerebroventricular naloxonazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An optimized intracerebroventricular injection of CD4+ T cells into mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Combination of Pharmacological Agents with C-type Natriuretic Peptide (CNP) TFA and the µ-Opioid Receptor Antagonist CTAP TFA
Introduction
The term "Ctap tfa" can be ambiguous, referring to two distinct peptide-based pharmacological agents: C-type Natriuretic Peptide (CNP) conjugated with a trifluoroacetate (TFA) salt, and CTAP, a selective µ-opioid receptor antagonist, also typically supplied as a TFA salt. Both are valuable tools in biomedical research. This document provides detailed application notes and protocols for combining each of these agents with other pharmacological compounds, tailored for researchers, scientists, and drug development professionals.
Part 1: C-type Natriuretic Peptide (CNP) Trifluoroacetate
Application Notes
1.1. Background and Mechanism of Action
C-type natriuretic peptide (CNP) is a paracrine and autocrine mediator primarily involved in cardiovascular homeostasis and bone growth.[1] Unlike atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), CNP is predominantly produced by vascular endothelial cells and acts locally.[1] It exerts its effects through two main receptors:
-
Natriuretic Peptide Receptor-B (NPR-B): A guanylyl cyclase-coupled receptor. Binding of CNP to NPR-B activates guanylyl cyclase, leading to the conversion of GTP to cyclic guanosine monophosphate (cGMP).[2] cGMP, in turn, activates protein kinase G (PKG), which mediates many of the vasodilatory, anti-proliferative, and anti-hypertrophic effects of CNP.[3][4]
-
Natriuretic Peptide Receptor-C (NPR-C): Known as the "clearance receptor," NPR-C internalizes and degrades natriuretic peptides.[1] However, it is also a signaling receptor coupled to an inhibitory G-protein (Gi).[5][6] Activation of NPR-C by CNP can inhibit adenylyl cyclase, leading to decreased cyclic adenosine monophosphate (cAMP) levels.[7]
The trifluoroacetate (TFA) salt is a common counter-ion used during peptide synthesis and purification and does not typically interfere with the biological activity of the peptide in vitro or in vivo.
1.2. Rationale for Combination Therapies
The signaling pathways of CNP offer several opportunities for synergistic or additive effects when combined with other pharmacological agents.
-
Combination with Phosphodiesterase (PDE) Inhibitors: The biological effects of CNP are largely mediated by cGMP. Phosphodiesterases are enzymes that degrade cyclic nucleotides. By inhibiting specific PDEs, the intracellular concentration and duration of action of cGMP can be enhanced.
-
PDE5 Inhibitors (e.g., Sildenafil): PDE5 is highly expressed in the pulmonary vasculature and is a key enzyme in the degradation of cGMP.[8] Combining CNP with a PDE5 inhibitor can selectively enhance pulmonary vasodilation, a strategy explored for pulmonary arterial hypertension.[8][9]
-
PDE3 Inhibitors (e.g., Cilostamide, Milrinone): PDE3 degrades cAMP. Interestingly, cGMP produced in response to CNP can inhibit PDE3 activity.[10][11] In the heart, this leads to an increase in cAMP levels, particularly under β-adrenergic stimulation, thereby enhancing cardiac contractility.[6][10][11] This combination can be explored in the context of heart failure.[10][12][13]
-
PDE2 Inhibitors (e.g., BAY 60-7550): PDE2 is a dual-substrate PDE that is stimulated by cGMP to hydrolyze cAMP. In cardiomyocytes, CNP-induced cGMP production activates PDE2, leading to a reduction in cAMP levels and a blunting of β-adrenergic-stimulated arrhythmogenic events.[3][8][14] This combination offers a potential anti-arrhythmic strategy.[8]
-
-
Combination with Agents Modulating the Nitric Oxide (NO) System: Both CNP and NO are key endothelial-derived relaxing factors that mediate their effects through cGMP.
-
NO Synthase (NOS) Inhibitors (e.g., L-NAME): Combining CNP with NOS inhibitors can help to dissect the relative contributions of the CNP and NO pathways to vasodilation.[2][7][15] Studies have shown that the vasorelaxant effect of CNP is partially dependent on an intact and functional NO system, suggesting a complex interplay between these two pathways.[2][7][16]
-
Signaling Pathway Diagrams
Data Presentation
Table 1: Quantitative Data on the Combination of CNP with PDE Inhibitors and L-NAME
| Combination | Experimental Model | Parameter Measured | Finding | Reference(s) |
| CNP + Sildenafil (PDE5 Inhibitor) | Hypoxia-induced pulmonary hypertensive rats | Pulmonary muscularization | Combination of sildenafil and ecadotril (NEP inhibitor to increase endogenous natriuretic peptides) significantly decreased muscularized arteries (64.79 ± 1.5% vs 74.07 ± 3.1% in hypoxia group). | [8] |
| CNP + PDE3 Inhibitor | Failing rat heart left ventricular muscle strips | Inotropic response to β1-AR stimulation | CNP enhanced β1-adrenoceptor-mediated inotropic responses. This effect was absent in the presence of a PDE3 inhibitor, indicating that CNP's effect is mediated through PDE3 inhibition by cGMP. | [10] |
| CNP + BAY 60-7550 (PDE2 Inhibitor) | Isolated mouse cardiomyocytes | cAMP levels under β-adrenergic stimulation (ISO) | ISO (10 nM) increased cAMP. Co-incubation with CNP (1 µM) significantly reduced this increase. This effect was reversed by the PDE2 inhibitor BAY 60-7550 (100 nM), indicating CNP reduces cAMP via cGMP-mediated PDE2 activation. | [3] |
| CNP + L-NAME (NOS Inhibitor) | Isolated rat aortic rings (intact endothelium) | Vasorelaxation (pD2) | CNP-induced relaxation was significantly attenuated by L-NAME (100 µmol/L). The pD2 for CNP was 10.74 ± 0.95 in control vs. 8.40 ± 0.20 in the presence of L-NAME. | [7] |
| CNP + L-NAME (NOS Inhibitor) | Aortic rings from normotensive (Wistar) rats | Vasorelaxation (Emax and pEC50) | L-NAME (0.1 mmol/L) significantly reduced the maximal relaxation (Emax) and potency (pEC50) of CNP. Emax: 99.8±2.0% (control) vs 72.3±3.0% (L-NAME). pEC50: 8.9±0.1 (control) vs 8.0±0.1 (L-NAME). | [2] |
pD2/pEC50: Negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher value indicates greater potency. Emax: Maximal effect.
Experimental Protocols
2.1. Protocol for Assessing Vascular Reactivity in Isolated Aortic Rings
This protocol is adapted from studies investigating the combined effects of CNP and NOS inhibitors on vascular tone.[2][7]
Objective: To determine the effect of combining CNP with a NOS inhibitor (L-NAME) on the relaxation of pre-constricted aortic rings.
Materials:
-
Male Wistar or Spontaneously Hypertensive Rats (SHR).
-
Krebs-Ringer bicarbonate buffer (in mmol/L: 118.3 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25.0 NaHCO3, 11.1 glucose).
-
Phenylephrine (PE) for pre-constriction.
-
C-type Natriuretic Peptide (CNP).
-
Nω-nitro-L-arginine methyl ester (L-NAME).
-
Isometric organ bath system with force transducers.
-
Data acquisition system.
Procedure:
-
Humanely euthanize the rat and excise the thoracic aorta.
-
Clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in length.
-
Mount the aortic rings in organ baths containing Krebs-Ringer buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Apply a resting tension of 1 g and allow the rings to equilibrate for at least 60 minutes, replacing the buffer every 15 minutes.
-
Assess the viability of the rings by contracting them with 90 mmol/L KCl.
-
Verify endothelial integrity by pre-contracting the rings with phenylephrine (e.g., 0.1-1 µmol/L) and then assessing the relaxation response to acetylcholine (e.g., 10 µmol/L). A relaxation of >80% indicates intact endothelium.
-
Wash the rings and allow them to return to baseline tension.
-
For the combination experiment, incubate a set of rings with L-NAME (e.g., 100 µmol/L) for 30 minutes. A parallel set of rings will serve as the control.
-
Pre-constrict all rings with phenylephrine to approximately 80% of the maximal response.
-
Once a stable contraction is achieved, add cumulative concentrations of CNP (e.g., 10 pmol/L to 1 µmol/L) to generate a concentration-response curve.
-
Record the relaxation response as a percentage of the pre-constriction induced by phenylephrine.
Data Analysis:
-
Plot the concentration-response curves for CNP in the presence and absence of L-NAME.
-
Calculate the maximal relaxation effect (Emax) and the pD2 (-log EC50) values using non-linear regression analysis.
-
Compare the Emax and pD2 values between the control and L-NAME treated groups using an appropriate statistical test (e.g., Student's t-test).
Part 2: CTAP Trifluoroacetate (µ-Opioid Receptor Antagonist)
Application Notes
3.1. Background and Mechanism of Action
CTAP (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2) is a potent and highly selective competitive antagonist of the µ-opioid receptor (MOR).[8][17] It has an IC50 of approximately 3.5 nM for the MOR and displays over 1200-fold selectivity for the MOR over the δ-opioid receptor.[8][17] Due to its high selectivity and ability to cross the blood-brain barrier, CTAP is an invaluable pharmacological tool for studying the in vivo and in vitro effects of µ-opioid receptor activation.[8] It is used to block the effects of endogenous opioids or exogenously administered µ-opioid agonists like morphine or DAMGO ([D-Ala2, N-MePhe4, Gly-ol]-enkephalin). The trifluoroacetate (TFA) salt is a standard formulation for this synthetic peptide.
3.2. Rationale for Combination Therapies
-
Combination with µ-Opioid Agonists (e.g., Morphine, DAMGO): The primary application of CTAP is to be used in combination with µ-opioid agonists. This allows researchers to:
-
Confirm that a specific physiological or behavioral effect of an agonist is mediated by the µ-opioid receptor.
-
Quantify the antagonist potency of CTAP by measuring the shift in the dose-response curve of an agonist.
-
Investigate the role of the endogenous opioid system in various physiological processes by observing the effects of CTAP alone.
-
-
Combination with L-DOPA: In the context of Parkinson's disease research, L-DOPA treatment can lead to debilitating side effects known as L-DOPA-induced dyskinesia (LID).[18][19] The opioid system is implicated in the pathophysiology of LID. CTAP can be used in combination with L-DOPA in animal models of Parkinson's disease to investigate the role of µ-opioid receptors in the development and expression of LID.[8]
Mechanism of Action Diagram
Data Presentation
Table 2: Quantitative Data on the Combination of CTAP with Morphine
| Combination | Experimental Model | Parameter Measured | Finding | Reference(s) |
| Morphine + CTAP | Rat tail-withdrawal assay | Shift in morphine dose-response curve | In the presence of a fixed dose of naltrexone (0.1 mg/kg s.c.), CTAP (3.2 and 10 µg i.c.v.) produced parallel shifts to the right in the morphine dose-response curve, indicating competitive antagonism. A lower dose of CTAP (1.0 µg i.c.v.) with naltrexone produced a slight leftward shift, suggesting complex interactions. | [4] |
| Morphine + CTAP | Rat tail-withdrawal assay | Morphine antinociception | A single dose of CTAP (1 and 10 µg) alone shifted the morphine dose-response curve to the right, blocking the antinociceptive effects of morphine. | [4] |
Experimental Protocols
4.1. Protocol for Assessing µ-Opioid Antagonism in an In Vivo Analgesia Model (Rat Tail-Withdrawal Assay)
This protocol is adapted from studies evaluating the antagonistic properties of CTAP against morphine-induced antinociception.[4]
Objective: To quantify the antagonistic effect of CTAP on morphine-induced analgesia.
Materials:
-
Male Sprague-Dawley rats.
-
Morphine sulfate.
-
This compound.
-
Vehicle (e.g., sterile saline).
-
Apparatus for tail-withdrawal test (e.g., warm water bath at 55°C or radiant heat source).
-
Timer.
Procedure:
-
Handle the rats for several days prior to the experiment to acclimate them to the procedure.
-
On the day of the experiment, determine the baseline tail-withdrawal latency for each rat. This is the time it takes for the rat to flick its tail out of the warm water or away from the heat source. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
-
Divide the rats into groups. One group will receive vehicle + morphine. Other groups will receive a fixed dose of CTAP + varying doses of morphine.
-
Administer CTAP (or its vehicle) via the desired route (e.g., intracerebroventricularly, i.c.v., for central effects, or intraperitoneally, i.p.). For example, administer a fixed dose of CTAP (e.g., 1 or 10 µg, i.c.v.).
-
After an appropriate pre-treatment time for the antagonist to take effect (e.g., 15-30 minutes), administer varying doses of morphine (or its vehicle) subcutaneously (s.c.).
-
At the time of peak morphine effect (e.g., 30 minutes post-administration), measure the tail-withdrawal latency for each rat.
-
Convert the latency data to a percentage of the maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
Data Analysis:
-
For each group (CTAP dose), plot the %MPE against the log of the morphine dose to generate dose-response curves.
-
Calculate the ED50 (the dose of morphine that produces 50% of the maximum effect) for each curve using non-linear regression.
-
A rightward shift in the morphine dose-response curve in the presence of CTAP indicates antagonism. The magnitude of this shift can be used to calculate the antagonist's pA2 value (a measure of its potency) using a Schild plot if multiple antagonist concentrations are tested.
-
Compare the ED50 values between the vehicle + morphine group and the CTAP + morphine groups using appropriate statistical analyses (e.g., ANOVA followed by post-hoc tests).
References
- 1. Isoproterenol and cAMP regulation of the human brain natriuretic peptide gene involves Src and Rac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vascular Tone Regulation Induced by C-Type Natriuretic Peptide: Differences in Endothelium-Dependent and -Independent Mechanisms Involved in Normotensive and Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo pharmacological resultant analysis reveals noncompetitive interactions between opioid antagonists in the rat tail-withdrawal assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative assessment of levodopa-induced dyskinesia using automated motion sensing technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Vascular Relaxation Induced by C-Type Natriuretic Peptide Involves the Ca2+/NO-Synthase/NO Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CNP Promotes Antiarrhythmic Effects via Phosphodiesterase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pulmonary hypertension: inhaled nitric oxide, sildenafil and natriuretic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PDE3 inhibition by C-type natriuretic peptide-induced cGMP enhances cAMP-mediated signaling in both non-failing and failing hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancement of cAMP-mediated inotropic responses by CNP is regulated differently by PDE2 in normal and failing hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Combination therapy with PDE III inhibitor for heart failure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Automated assessment of levodopa-induced dyskinesia: Evaluating the responsiveness of video-based features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Levodopa-induced dyskinesia: A historical review of Parkinson’s disease, dopamine, and modern advancements in research and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Levodopa-Induced Dyskinesias in Parkinson’s Disease: An Overview on Pathophysiology, Clinical Manifestations, Therapy Management Strategies and Future Directions [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Ctap (TFA Salt) Solubility
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues encountered with Ctap (trifluoroacetate salt), a selective µ-opioid receptor antagonist.[1]
Frequently Asked Questions (FAQs)
Q1: What is Ctap (TFA salt) and why is TFA present?
Ctap is a water-soluble, cyclic octapeptide that acts as a selective antagonist for the µ-opioid receptor.[1] Synthetic peptides like Ctap are often purified using reversed-phase high-performance liquid chromatography (RP-HPLC), where trifluoroacetic acid (TFA) is a common ion-pairing agent used in the mobile phase to achieve better separation.[2][3] During the final lyophilization step, while unbound TFA is removed, residual TFA remains electrostatically bound to positively charged residues in the peptide sequence as a counterion.[3][4]
Q2: Why am I having trouble dissolving my Ctap-TFA peptide?
While Ctap is described as water-soluble, several factors related to the TFA salt can lead to solubility challenges:[1]
-
Peptide Aggregation: The presence of TFA counterions can sometimes alter the peptide's secondary structure, leading to aggregation and reduced solubility.[4][5][6]
-
Hydrophobicity: TFA can interact with the peptide, affecting its overall hydrophobicity and making it less soluble in aqueous buffers.[7]
-
pH of the Solution: The net charge of the peptide is pH-dependent. If the pH of your solvent is close to the peptide's isoelectric point (pI), its net charge will be minimal, leading to poor solubility.[8]
Q3: Can the TFA counterion affect my experimental results?
Yes, absolutely. Residual TFA can have significant, often detrimental, effects on biological experiments:
-
Cytotoxicity: TFA can be toxic to cells, even at low concentrations (nM range), potentially inhibiting cell proliferation or inducing apoptosis.[5] This makes TFA removal crucial for cell-based assays.[5]
-
Assay Interference: As a strong acid (pKa ~0.23-0.52), TFA can alter the pH of your experimental solution, potentially denaturing proteins or affecting receptor-ligand binding.[5][7]
-
Altered Biological Activity: By binding to the peptide, TFA can modify its conformation and function, leading to unpredictable changes in its biological activity.[3][5]
Q4: Which salt form is recommended for biological studies?
For most biological applications, especially cell-based assays and in vivo studies, acetate or hydrochloride (HCl) salts are preferred over TFA salts.[2][9] Acetate is much less toxic than TFA, and HCl is a more biologically compatible counterion.[5][9]
Troubleshooting Guide for Ctap-TFA Solubility
If you are experiencing difficulty dissolving your lyophilized Ctap-TFA powder, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for dissolving Ctap-TFA.
Initial Dissolution Steps
-
Start Small: Always test solubility on a small amount of the peptide before attempting to dissolve the entire sample.[8][10]
-
Use an Appropriate Aqueous Solvent: Begin with sterile, distilled water or a standard buffer like PBS at a neutral pH.[10]
-
Sonication: Brief sonication can help break up aggregates and improve dissolution.[10] Be sure to keep the sample on ice to prevent heating.[10]
-
pH Adjustment: If the peptide remains insoluble, the pH may be near its isoelectric point.
-
Organic Solvents: For highly hydrophobic peptides, dissolving in a minimal amount of an organic solvent like DMSO and then slowly diluting with your aqueous buffer can be effective.[10][12]
Solutions: TFA Counterion Exchange
If solubility issues persist or if your experiment is sensitive to TFA, a counterion exchange is the recommended solution. The goal is to replace the TFA ions with a more biocompatible ion like chloride (HCl) or acetate.
| Counterion | Common Salt Form | pKa of Acid | Recommended for Cell Assays? | Notes |
| Trifluoroacetate | TFA Salt | ~0.23 - 0.52[5][7] | No[5] | Can be cytotoxic and interfere with biological assays.[3][5] |
| Acetate | Acetate Salt | ~4.76[7] | Yes | Much lower biological toxicity than TFA; a good choice for most applications.[9] |
| Hydrochloride | HCl Salt | ~ -7[7] | Yes | Considered a gold-standard for TFA removal and is biologically compatible.[5] |
Experimental Protocol: TFA to HCl Exchange
This is a widely adopted method for effectively removing TFA counterions from a peptide sample.[4][5] The process involves repeated lyophilization cycles with hydrochloric acid.
Caption: Workflow for TFA to HCl counterion exchange.
Detailed Steps:
-
Initial Dissolution: Dissolve the peptide-TFA salt in distilled water to a concentration of approximately 1 mg/mL.[4]
-
Add HCl: Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[4] Using a concentration outside this range may lead to incomplete exchange or peptide modification.[6]
-
Incubate: Let the solution stand at room temperature for at least one minute.[4]
-
Freeze: Flash-freeze the solution, preferably in liquid nitrogen, or in a -80°C freezer.[4]
-
Lyophilize: Lyophilize the sample overnight until it is a dry powder.[4]
-
Repeat: Repeat steps 1 (using the HCl solution instead of pure water) through 5 at least two more times to ensure complete exchange.[4]
-
Final Reconstitution: After the final lyophilization, the resulting peptide-HCl salt can be dissolved in your desired buffer for the experiment.[4]
By following these guidelines, researchers can overcome common solubility challenges with Ctap-TFA and ensure the integrity and reproducibility of their experimental results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 3. genscript.com [genscript.com]
- 4. lifetein.com [lifetein.com]
- 5. lifetein.com [lifetein.com]
- 6. lifetein.com [lifetein.com]
- 7. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 9. omizzur.com [omizzur.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. jpt.com [jpt.com]
Technical Support Center: Optimizing CTAP TFA Dosage for Behavioral Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CTAP TFA in behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the trifluoroacetate salt of CTAP (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2), a potent and highly selective antagonist for the μ-opioid receptor (MOR).[1][2][3] Its primary mechanism is to block the binding of endogenous and exogenous agonists (like morphine) to the MOR, thereby inhibiting the receptor's downstream signaling. It displays over 1200-fold selectivity for the μ-opioid receptor over δ-opioid and somatostatin receptors.[1][2][3][4][5] CTAP is brain penetrant and active in vivo.[2][3]
Q2: What are the common applications of CTAP in behavioral research?
CTAP is frequently used to investigate the role of the μ-opioid system in various behaviors. Common applications include:
-
Antagonizing the analgesic effects of morphine and other MOR agonists.[6][7]
-
Studying the rewarding and addictive properties of opioids.
-
Investigating the role of the MOR system in learning, memory, and social behavior.
-
Probing the development of opioid tolerance and dependence.[6]
Q3: How should I prepare and store this compound solutions?
-
Solubility: this compound is soluble in water up to 1 mg/ml.[2] Sonication may be recommended to aid dissolution.[3] For higher concentrations, DMSO can be used, with solubility up to 100 mg/mL.[5]
-
Storage: Store the solid compound at -20°C.[2] Once in solution, it is recommended to store at -80°C for up to one year to maintain stability.[3] Avoid repeated freeze-thaw cycles.
-
TFA Considerations: The trifluoroacetate (TFA) salt is a common counterion for synthetic peptides. While generally not an issue at typical in vivo doses, be aware that TFA can be a source of contamination in sensitive analytical systems like mass spectrometry.[8]
Troubleshooting Guide
Issue 1: I am not observing the expected behavioral effect after CTAP administration.
| Potential Cause | Troubleshooting Steps |
| Incorrect Dosage | The effective dose of CTAP is highly dependent on the route of administration, the specific behavioral assay, and the species being studied. Review the literature for established dose ranges for your specific experimental paradigm. See the dosage tables below for guidance. |
| Suboptimal Administration Route | Intracerebroventricular (i.c.v.) administration delivers the antagonist directly to the central nervous system and is generally effective at much lower doses than systemic routes like intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[6][7][9] If using systemic administration, ensure the dose is sufficient to cross the blood-brain barrier in adequate amounts. |
| Timing of Administration and Behavioral Testing | The onset and duration of CTAP's antagonist effects will vary with the dose and administration route. Ensure your behavioral testing window aligns with the peak activity of the antagonist. Consider running a time-course experiment to determine the optimal pre-treatment interval. |
| Peptide Degradation | Peptides can be susceptible to degradation. Ensure proper storage of both the solid compound and solutions. Prepare fresh solutions regularly and handle them with care to avoid contamination with proteases. CTAP has been shown to be stable in rat blood and serum.[1] |
| Experimental Design | Ensure that the agonist you are trying to antagonize is indeed μ-opioid selective. CTAP will not block the effects of kappa or delta-opioid receptor agonists.[9] |
Issue 2: I am observing unexpected or non-specific behavioral effects.
| Potential Cause | Troubleshooting Steps |
| High Dosage | At very high doses, CTAP may exhibit non-competitive antagonism or interact with other receptors, although it is highly selective.[7][10] If you are observing unusual effects, consider reducing the dose. |
| Vehicle Effects | Always run a vehicle control group to ensure that the vehicle used to dissolve CTAP (e.g., saline, DMSO) is not causing behavioral effects on its own. |
| Off-Target Effects of Related Compounds | Be aware that similar peptides, like CTOP, can have non-opioid agonist activities at different receptors, which CTAP does not appear to share in locus ceruleus neurons.[11][12] Ensure you are using the correct compound. |
Data and Protocols
Dosage Information
The optimal dose of CTAP can vary significantly. The following tables summarize dosages used in published studies.
Table 1: Intracerebroventricular (i.c.v.) Administration in Rodents
| Species | Dose Range | Behavioral Assay | Observed Effect | Reference |
| Mice | 1-10 ng | Tail-flick (analgesia) | Dose-dependent antagonism of morphine-induced analgesia. | [6] |
| Mice | 1-10 ng | Locomotor activity | Antagonized morphine-induced hypermotility. | [6] |
| Rats | 0.01-10.0 µg | Tail-withdrawal (analgesia) | Dose-dependent antagonism of morphine and DAMGO-induced antinociception. | [9] |
Table 2: Systemic Administration in Rodents
| Species | Dose Range | Route | Behavioral Assay | Observed Effect | Reference |
| Rats | 0.5-1.0 mg/kg | i.p. | Nociception | Completely blocked morphine's antinociceptive effect. | [4] |
| Rats | 10 mg/kg | i.p. | L-DOPA-induced dyskinesia | No effect on abnormal involuntary movements. | [4] |
Experimental Protocols
Protocol: Antagonism of Morphine-Induced Analgesia via i.c.v. Administration
This protocol is a generalized example based on common methodologies.[6][9] Researchers should adapt it to their specific laboratory conditions and animal models.
-
Animal Preparation: Male Sprague-Dawley rats are surgically implanted with a guide cannula aimed at the lateral ventricle for i.c.v. injections. Animals are allowed to recover for at least one week post-surgery.
-
Drug Preparation:
-
This compound: Dissolve this compound in sterile saline to the desired concentrations (e.g., 0.01 µg/µL, 0.1 µg/µL, 1.0 µg/µL).
-
Morphine Sulfate: Dissolve in sterile saline to the desired concentration for subcutaneous (s.c.) injection.
-
-
Administration:
-
Gently restrain the rat and administer the chosen dose of CTAP (e.g., in a 1 µL volume) via the i.c.v. cannula over a period of 60 seconds.
-
15-30 minutes after CTAP administration, administer the s.c. dose of morphine.
-
Control groups should receive a vehicle injection (saline) via the same routes.
-
-
Behavioral Testing:
-
At the time of peak morphine effect (typically 30 minutes post-injection), perform the tail-withdrawal test.
-
Immerse the distal third of the rat's tail in a constant temperature water bath (e.g., 55°C).
-
Record the latency to flick the tail out of the water. A cut-off time (e.g., 15 seconds) should be used to prevent tissue damage.
-
-
Data Analysis:
-
Convert tail-withdrawal latencies to a percentage of maximum possible effect (%MPE).
-
Analyze the data using an appropriate statistical test (e.g., ANOVA) to determine if CTAP significantly antagonized the analgesic effect of morphine.
-
Visualizations
Signaling Pathway
Caption: CTAP blocks Morphine's activation of the μ-opioid receptor.
Experimental Workflow
Caption: Workflow for an in vivo antagonism study using CTAP.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CTAP | mu Opioid Receptor Antagonists: R&D Systems [rndsystems.com]
- 3. CTAP | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Central effects of the potent and highly selective mu opioid antagonist D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 (CTOP) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potency differences for D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2 as an antagonist of peptide and alkaloid micro-agonists in an antinociception assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological selectivity of CTAP in a warm water tail-withdrawal antinociception assay in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The mu-opioid receptor antagonist D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 (CTOP) [but not D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2 (CTAP)] produces a nonopioid receptor-mediated increase in K+ conductance of rat locus ceruleus neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchers.mq.edu.au [researchers.mq.edu.au]
Technical Support Center: Ctap (TFA Salt) Stability
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Ctap TFA (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH₂) in solution. By following these best practices, you can ensure the integrity, activity, and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
Q2: Which amino acids in Ctap are most susceptible to degradation?
The Ctap sequence (D-Phe-Cys -Tyr-D-Trp -Arg-Thr-Pen -Thr-NH₂) contains two key residues that are highly prone to degradation:
-
Cysteine (Cys) and Penicillamine (Pen): These residues form a critical disulfide bridge. This bond can be cleaved under neutral to basic conditions through a process called disulfide scrambling or reduction, leading to linearization of the peptide and loss of its specific conformation required for activity.[1][2]
-
Tryptophan (Trp): The indole side chain of Tryptophan is highly susceptible to oxidation.[3]
Q3: What are the primary pathways of Ctap degradation in solution?
The main degradation pathways for Ctap in solution are:
-
Oxidation: The Tryptophan residue is easily oxidized, especially in the presence of dissolved oxygen, light, or trace metal ions.[3]
-
Disulfide Bond Cleavage: The disulfide bridge is labile and can be broken, particularly at pH levels above 7.[1][2] This is a major concern for cyclic peptides as it disrupts the bioactive conformation.
-
Hydrolysis: Peptide bonds can be hydrolyzed, especially at acidic pH. However, for many cyclic peptides, the optimal stability is found in a slightly acidic environment where disulfide bond integrity is maintained.[1][2]
Q4: What is the recommended procedure for reconstituting lyophilized this compound?
To minimize degradation during reconstitution:
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator.[3][4] This prevents condensation from forming, as moisture can accelerate degradation.[3]
-
Use High-Purity, Degassed Solvents: For peptides containing Cysteine and Tryptophan, it is best to use sterile, oxygen-free solvents.[5][6] You can degas your solvent (e.g., sterile water or 0.1% acetic acid) by bubbling inert gas like argon or nitrogen through it.
-
Select the Right Solvent: Start with a minimal amount of sterile, degassed, distilled water. If solubility is an issue for the hydrophobic peptide, a small amount of an organic solvent like acetonitrile or DMSO can be used first, followed by dilution with the aqueous buffer.[3] For basic peptides like Ctap, dissolving in a dilute acidic solution (e.g., 0.1% acetic acid) can aid solubility.[5]
-
Gentle Dissolution: Mix by gentle vortexing or swirling.[7] Avoid vigorous shaking, which can introduce oxygen and potentially cause aggregation.
Q5: How should I store this compound solutions for maximum stability?
-
Long-Term Storage (Lyophilized): Store lyophilized this compound at -20°C or preferably -80°C in a sealed container with a desiccant.[8][9] Under these conditions, the peptide can be stable for years.[8]
-
Short-Term Storage (In Solution):
-
Temperature: Store solutions at -20°C or -80°C.[10]
-
pH: The optimal pH for stability of similar cyclic, disulfide-bridged peptides is in the acidic range of pH 3.0-5.0.[1][2][11] Avoid neutral or basic buffers like PBS (pH 7.4) for storage, as they accelerate disulfide bond degradation.[1][2] Acetate or glutamate buffers are often preferred over phosphate or citrate buffers.[11]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into single-use aliquots.[3][9][10]
-
Container: Use low-protein-binding tubes to prevent adsorption of the peptide to the vial surface.
-
Troubleshooting Guide
Problem: I'm observing reduced biological activity or seeing multiple peaks on my HPLC chromatogram.
This issue commonly points to peptide degradation. Use the following guide to identify and resolve the problem.
Troubleshooting Workflow Diagram
References
- 1. Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 5. Stabilization of Octastatin, a somatostatin analogue: comparative accelerated stability studies of two formulations for freeze-dried products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. A Stability‐Indicating RP‐HPLC Method for the Simultaneous Analysis of a Novel Synthetic Decapeptide and Six Related Substances | Semantic Scholar [semanticscholar.org]
- 8. Item - Conformation and Dynamics of a Cyclic Disulfide-Bridged Peptide: Effects of Temperature and Solvent - American Chemical Society - Figshare [acs.figshare.com]
- 9. mdpi.com [mdpi.com]
- 10. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of Octastatin, a somatostatin analog cyclic octapeptide, in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Administration of CTAP-TFA
Welcome to the technical support center for the in vivo administration of CTAP (TFA salt). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on vehicle selection, formulation, and troubleshooting for experiments involving this potent and selective μ-opioid receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is CTAP and why is it supplied as a TFA salt?
CTAP is a synthetic peptide that acts as a selective antagonist for the μ-opioid receptor. It is often used in research to study the physiological and behavioral effects of blocking this receptor. During its chemical synthesis and purification, Trifluoroacetic Acid (TFA) is commonly used. As a result, the final lyophilized peptide is often supplied as a TFA salt, where the TFA counter-ion is associated with the peptide.[1]
Q2: Are there any potential issues with using the TFA salt of CTAP in in vivo studies?
Yes, residual TFA in peptide preparations can sometimes interfere with experimental results.[1] At certain concentrations, TFA has been reported to exhibit cytotoxicity, inhibit cell proliferation, and potentially alter the secondary structure of peptides.[2] For in vivo studies, there is also a possibility of TFA inducing inflammatory responses or other adverse effects.[3] Therefore, it is crucial to be aware of these potential issues and to select an appropriate vehicle and administration protocol.
Q3: What are the common administration routes for CTAP in animal studies?
CTAP has been administered in animal studies via various routes, including intraperitoneal (i.p.) and subcutaneous (s.c.) injections.[4] The choice of administration route will depend on the specific experimental design and desired pharmacokinetic profile.
Q4: What is a recommended starting vehicle for in vivo administration of CTAP-TFA?
A common and generally well-tolerated vehicle for peptide administration is sterile isotonic saline (0.9% NaCl).[5] For peptides with limited aqueous solubility, a small percentage of a co-solvent like Dimethyl Sulfoxide (DMSO) can be used, followed by dilution in saline or Phosphate-Buffered Saline (PBS).[6] However, the concentration of the organic solvent should be kept to a minimum to avoid toxicity.[7]
Q5: Should I consider exchanging the TFA salt for another counter-ion?
For sensitive in vivo applications or long-term studies, it is often recommended to exchange the TFA salt for a more biocompatible counter-ion, such as acetate or hydrochloride (HCl).[8] This can minimize the potential confounding effects of TFA. However, this is an additional step that requires careful execution to avoid peptide loss.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peptide Precipitation in Vehicle | - The peptide concentration exceeds its solubility in the chosen vehicle.- The pH of the vehicle is close to the isoelectric point (pI) of the peptide.- The peptide is aggregating. | - Decrease the concentration of the peptide.- Try a different vehicle or add a small amount of a solubilizing agent (e.g., DMSO, ethanol).[9]- Adjust the pH of the vehicle. For basic peptides, a slightly acidic pH may improve solubility, while for acidic peptides, a slightly basic pH may be beneficial.[6]- Use sonication to aid dissolution.[10] |
| Animal Distress or Irritation at Injection Site | - The vehicle itself is causing irritation (e.g., high concentration of organic solvent).- The pH of the formulation is not physiological.- Residual TFA in the peptide preparation is causing an inflammatory response. | - Reduce the concentration of any organic co-solvents to the lowest effective level.- Ensure the final pH of the formulation is close to neutral (pH 7.0-7.4).- Consider exchanging the TFA salt for an acetate or HCl salt.- Dilute the peptide solution to a larger volume for injection (within acceptable limits for the animal model).[11] |
| Inconsistent or Unexpected Experimental Results | - The peptide has degraded due to improper storage or handling.- TFA is interfering with the biological activity being measured.- The peptide has low bioavailability with the chosen vehicle and administration route. | - Ensure the peptide is stored correctly (lyophilized at -20°C or colder) and that stock solutions are aliquoted and stored appropriately.- Run a control experiment with the vehicle alone and another with a TFA solution at a concentration equivalent to that in the peptide formulation.- Consider an alternative administration route or a different vehicle formulation to improve absorption. |
| Difficulty Dissolving the Peptide | - The peptide is hydrophobic.- The peptide has a net neutral charge at the pH of the solvent. | - For hydrophobic peptides, first dissolve in a small amount of an organic solvent like DMSO and then slowly add the aqueous buffer while vortexing.[6]- For neutral peptides, the use of organic solvents is often necessary.[9] |
Data Presentation
Table 1: Solubility of CTAP
| Solvent | Reported Solubility | Reference |
| Water | Soluble to 1 mg/mL | [9] |
Note: Comprehensive quantitative solubility data for CTAP in various solvents is limited in publicly available literature. It is recommended to perform small-scale solubility tests with your specific batch of peptide.
Table 2: Common Vehicles for Subcutaneous Peptide Administration in Mice
| Vehicle Composition | Notes |
| 0.9% Saline | Isotonic and generally well-tolerated.[5] |
| Phosphate-Buffered Saline (PBS) | Buffered to a physiological pH. |
| 10% DMSO in Saline or PBS | For peptides with lower aqueous solubility. The final DMSO concentration should be as low as possible.[7] |
| 5% Dextrose in Water | An alternative isotonic solution. |
Experimental Protocols
Protocol 1: Preparation of CTAP-TFA in Saline for In Vivo Injection
This protocol provides a general guideline for preparing a solution of CTAP-TFA in sterile saline for in vivo administration.
Materials:
-
Lyophilized CTAP (TFA salt)
-
Sterile 0.9% Sodium Chloride (NaCl) solution
-
Sterile, low-protein binding microcentrifuge tubes
-
Sterile, low-protein binding syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of peptide: Based on the desired final concentration and injection volume, calculate the mass of lyophilized CTAP needed.
-
Equilibrate the peptide: Allow the vial of lyophilized CTAP to come to room temperature before opening to prevent condensation.
-
Reconstitution:
-
Add the calculated volume of sterile 0.9% saline to the vial of CTAP.
-
Gently vortex or sonicate the vial to ensure complete dissolution. Visually inspect the solution to ensure it is clear and free of particulates.[10]
-
-
Sterile Filtration:
-
Draw the peptide solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a sterile, low-protein binding microcentrifuge tube. This step is critical to ensure the sterility of the injectate.
-
-
Final Concentration and Aliquoting:
-
The solution is now ready for use. If not for immediate use, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
-
Storage:
-
For short-term storage (hours), keep the solution on ice.
-
For long-term storage, store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Mandatory Visualizations
Caption: Experimental workflow for the preparation and administration of CTAP-TFA for in vivo studies.
Caption: Simplified signaling pathway of the μ-opioid receptor, which is antagonized by CTAP.[12]
References
- 1. genscript.com [genscript.com]
- 2. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation [mdpi.com]
- 3. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Saline as a vehicle control does not alter ventilation in male CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocat.com [biocat.com]
- 7. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 9. bachem.com [bachem.com]
- 10. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 11. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 12. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Stress Response During CTAP-TFA Injection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the stress response in laboratory animals during the administration of CTAP (Connective Tissue Activating Peptide) formulations containing Trifluoroacetic Acid (TFA).
Frequently Asked Questions (FAQs)
Q1: What is CTAP and why is TFA present in my formulation?
A1: CTAP can refer to two distinct peptides:
-
Connective Tissue Activating Peptide-III (CTAP-III): A peptide derived from platelets that stimulates DNA and glycosaminoglycan synthesis.[1][2] It is involved in processes like tissue repair and inflammation.
-
CTAP opioid antagonist: A synthetic peptide analogue of somatostatin that is a selective antagonist for the mu-opioid receptor.[3]
Trifluoroacetic acid (TFA) is a strong acid commonly used during the chemical synthesis and purification (specifically, reversed-phase HPLC) of synthetic peptides like CTAP.[4][5] It is often present as a counterion in the final lyophilized peptide product to stabilize the positively charged amino acid residues.
Q2: What are the primary causes of stress during a CTAP-TFA injection?
A2: The stress response during injection is multifactorial and can be attributed to:
-
Handling and Restraint: Physical restraint is a significant psychological stressor for animals.[6][7][8]
-
Anticipation and Fear: Repeated procedures can lead to conditioned anxiety responses.
-
Injection Pain: The physical puncture of the skin by the needle causes acute pain.
-
Chemical Irritation: TFA is a corrosive substance that can cause significant irritation and pain at the injection site.[9][10][11] Residual TFA in a peptide formulation can lower the pH of the solution, potentially leading to chemical burns and inflammation.[10]
Q3: What are the measurable physiological markers of a stress response?
A3: Acute stress activates the hypothalamic-pituitary-adrenal (HPA) axis, leading to the release of glucocorticoids. Key measurable markers include:
-
Corticosterone: The primary glucocorticoid stress hormone in rodents.[12]
-
Cortisol: Can also be measured in rodents and is a primary stress hormone in other species.[13][14][15]
-
Adrenocorticotropic Hormone (ACTH): The pituitary hormone that stimulates corticosterone/cortisol release.
Behavioral indicators such as increased vocalization, freezing, or avoidance behavior are also important to note.
Q4: Can residual TFA in my peptide preparation be harmful?
A4: Yes. While essential for peptide purification, residual TFA can be a concern. TFA is a strong acid and is known to be corrosive to skin and mucous membranes.[10][16] Injecting a solution with a high concentration of TFA (and therefore a very low pH) can cause severe pain, tissue damage, and inflammation at the injection site, all of which are potent stressors.
Q5: How can I reduce the amount of TFA in my CTAP peptide?
A5: If you suspect high levels of residual TFA are causing a stress response, you can perform a salt exchange procedure. This typically involves using ion-exchange chromatography or repeated lyophilization from a different acidic solution (e.g., an acetic acid solution) to replace the trifluoroacetate counterion with a more biocompatible one, such as acetate.
Troubleshooting Guide
This guide addresses specific issues that may arise during CTAP-TFA injections.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High animal vocalization, flinching, or biting at the injection site immediately post-injection. | 1. High TFA Concentration: The injected solution may have a very low pH, causing chemical irritation and pain. 2. Injection Technique: Suboptimal injection technique (e.g., needle movement, incorrect depth) can increase pain. | 1. Measure the pH of your reconstituted CTAP-TFA solution. If it is highly acidic (pH < 4), consider adjusting the pH with a suitable buffer or performing a salt exchange to replace TFA with a more biocompatible counterion like acetate. 2. Ensure personnel are well-trained in proper, swift injection techniques. Use an appropriately sized needle. |
| Significant swelling, redness, or inflammation at the injection site hours to days after the procedure. | 1. TFA-induced Tissue Damage: The corrosive nature of TFA can lead to a pronounced inflammatory response.[9][10] 2. High Peptide Concentration/Aggregation: The peptide itself may be causing an immune response or local irritation. | 1. Lower the concentration of TFA in your formulation through the methods described above (e.g., salt exchange). 2. Test different, more biocompatible vehicle solutions. 3. Evaluate the solubility of your peptide at the desired concentration and pH to ensure it is not precipitating upon injection. |
| High variability in experimental data and elevated baseline stress markers (e.g., corticosterone). | 1. Procedural Stress: Inconsistent handling, prolonged restraint, or a stressful environment can increase baseline stress levels.[17] 2. Cumulative Stress: Repeated injections may be causing a chronic stress state. | 1. Implement a handling habituation protocol for at least three days prior to the experiment.[17] 2. Use refined, non-restraint injection techniques where possible.[6][7] 3. Ensure the experimental environment is quiet and consistent. 4. Allow for adequate recovery periods between injections. |
| Animals exhibit significant avoidance behavior or fear when the researcher approaches. | 1. Conditioned Fear Response: The animals have associated the researcher with the negative experience of the injection. | 1. Implement positive reinforcement and handling habituation protocols.[17] 2. Ensure the injection procedure is as quick and painless as possible to minimize the negative stimulus. 3. Consider having a different researcher, not associated with the injections, perform other behavioral tests. |
Experimental Protocols
Protocol 1: Assessment of Stress Response via Blood Corticosterone Measurement
This protocol provides a method to quantify the physiological stress response to an injection.
Objective: To measure serum corticosterone levels in mice following a CTAP-TFA injection.
Methodology:
-
Animal Habituation: For 3-5 days prior to the experiment, handle the mice daily to acclimate them to the researcher and minimize handling-induced stress.[17]
-
Group Allocation: Divide animals into experimental groups (e.g., Naive/No Injection, Saline Vehicle Injection, CTAP-TFA Injection).
-
Baseline Blood Collection (Optional): If a baseline is required, collect a small blood sample (e.g., via tail-nick) from all animals before any injections are administered. Be aware that this procedure is itself a stressor.
-
Injection Procedure:
-
Administer the designated injection (e.g., intraperitoneal, subcutaneous) to each animal according to your experimental design.
-
Perform the procedure swiftly and efficiently to minimize restraint time.
-
-
Post-Injection Blood Collection:
-
At a defined time point post-injection (e.g., 30 minutes, as this is typically when glucocorticoid levels peak), collect trunk blood following rapid decapitation.[14]
-
Collect the blood into ice-cooled tubes.
-
-
Serum Preparation:
-
Allow blood to clot at 4°C.
-
Centrifuge the samples (e.g., at 1700 x g for 10 minutes at 4°C) to separate the serum.[14]
-
Collect the serum supernatant and store it at -80°C until analysis.
-
-
Corticosterone Measurement:
Data Presentation
Table 1: Hypothetical Stress Marker Levels Post-Injection
This table illustrates potential quantitative data you might obtain from an experiment following the protocol above.
| Treatment Group | Mean Serum Corticosterone (ng/mL) ± SEM | Mean Serum Cortisol (ng/mL) ± SEM | Observed Behavioral Score (0-5 scale)* |
| Naive (Handling Only) | 50 ± 8 | 15 ± 4 | 0.5 ± 0.2 |
| Vehicle (Saline) | 250 ± 25 | 45 ± 7 | 2.5 ± 0.4 |
| CTAP (Acetate salt) | 280 ± 30 | 50 ± 8 | 2.8 ± 0.5 |
| CTAP-TFA (Unmodified) | 450 ± 40 | 80 ± 12 | 4.5 ± 0.3 |
*Behavioral score based on flinching, vocalization, and agitation.
Mandatory Visualizations
Signaling Pathways and Workflows
References
- 1. Structural and biological characteristics of connective tissue activating peptide (CTAP-III), a major human platelet-derived growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. CTAP (peptide) - Wikipedia [en.wikipedia.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 7. Reducing the stress of drug administration: implications for the 3Rs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. americanbio.com [americanbio.com]
- 10. isotope.com [isotope.com]
- 11. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 12. arborassays.com [arborassays.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. Dynamics and Correlation of Serum Cortisol and Corticosterone under Different Physiological or Stressful Conditions in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ICSC 1673 - TRIFLUOROACETIC ACID [chemicalsafety.ilo.org]
- 17. content.protocols.io [content.protocols.io]
- 18. opensiuc.lib.siu.edu [opensiuc.lib.siu.edu]
Validation & Comparative
A Comparative Guide to CTAP and Other Selective μ-Opioid Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective μ-opioid antagonist CTAP (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2) with other widely used antagonists: naloxone, naltrexone, cyprodime, and β-funaltrexamine (β-FNA). The information presented herein is intended to assist researchers in selecting the most appropriate antagonist for their specific experimental needs, based on objective performance data.
Mechanism of Action
CTAP, like the other antagonists discussed, exerts its effects by competitively binding to the μ-opioid receptor (MOR), a G protein-coupled receptor (GPCR). This binding prevents endogenous and exogenous opioids from activating the receptor, thereby blocking their downstream signaling effects, which include analgesia, euphoria, and respiratory depression. While all these antagonists target the MOR, they differ in their binding affinity, selectivity for the μ-receptor over other opioid receptors (δ and κ), and their pharmacokinetic and pharmacodynamic profiles.
Quantitative Comparison of Performance
The following table summarizes the key quantitative parameters for CTAP and other selected μ-opioid antagonists. The data, compiled from various studies, highlights the differences in their binding affinities (Ki) and in vivo potencies (ED50). It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.
| Antagonist | Receptor Binding Affinity (Ki, nM) | Selectivity (μ vs. δ / μ vs. κ) | In Vivo Potency (ED50, mg/kg) - Antagonism of Morphine Analgesia |
| CTAP | μ: 0.2 - 1.5 | High (over 1000-fold vs. δ) | ~1 mg/kg (i.p.) |
| Naloxone | μ: 1 - 2 | Moderate (~10-fold vs. κ, ~20-fold vs. δ) | 0.05 - 0.1 mg/kg (s.c.)[1] |
| Naltrexone | μ: 0.1 - 0.5 | Moderate (~10-fold vs. κ, ~40-fold vs. δ) | 0.01 - 0.1 mg/kg (s.c.)[2] |
| Cyprodime | μ: ~1.8 | High (over 100-fold vs. δ and κ) | ~1 mg/kg (s.c.) |
| β-FNA | μ: 0.2 - 1.0 (irreversible) | High for irreversible binding at μ | N/A (Irreversible antagonist) |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of an antagonist for the μ-opioid receptor.
-
Materials:
-
Cell membranes prepared from cells stably expressing the human μ-opioid receptor (e.g., CHO-hMOR cells).
-
Radioligand: [³H]DAMGO (a selective μ-opioid agonist).
-
Non-labeled ("cold") antagonist (e.g., CTAP, naloxone).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
Incubate a fixed concentration of cell membranes with a fixed concentration of [³H]DAMGO (typically at its Kd value) and varying concentrations of the unlabeled antagonist in the binding buffer.
-
To determine non-specific binding, a parallel set of tubes is prepared containing a high concentration of a non-labeled opioid ligand (e.g., 10 µM naloxone).
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Hot-Plate Test for Antinociception
This protocol is used to assess the in vivo potency (ED50) of an antagonist in blocking the analgesic effect of an opioid agonist.
-
Animals:
-
Male Swiss Webster mice (or other suitable strain), 20-25 g.
-
-
Apparatus:
-
Hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
-
Procedure:
-
Acclimate the mice to the testing room and handling for several days before the experiment.
-
Determine the baseline latency for each mouse to a nociceptive response (e.g., paw licking, jumping) when placed on the hot plate. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Administer the antagonist (e.g., CTAP, naloxone) via the desired route (e.g., intraperitoneal, subcutaneous) at various doses to different groups of mice.
-
After a specific pretreatment time (e.g., 15-30 minutes), administer a standard dose of an opioid agonist (e.g., morphine, 10 mg/kg, s.c.) known to produce a significant analgesic effect.
-
At the time of peak effect of the agonist (e.g., 30 minutes post-morphine), place each mouse on the hot plate and record the latency to the nociceptive response.
-
Convert the latency data to the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(test latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Determine the ED50 value of the antagonist (the dose that reduces the agonist's effect by 50%) by regression analysis of the dose-response curve.
-
Conclusion
The choice of a selective μ-opioid antagonist is critical for the successful design and interpretation of research studies. CTAP stands out for its high selectivity for the μ-opioid receptor over δ and κ receptors. Naloxone and naltrexone are widely used non-selective antagonists with high affinity for the μ-receptor. Cyprodime offers a non-peptide alternative with high selectivity. β-FNA is a valuable tool for studies requiring irreversible receptor blockade. Researchers should carefully consider the specific requirements of their experiments, including the desired level of selectivity, duration of action, and route of administration, when selecting the most appropriate antagonist. The experimental protocols provided in this guide offer a starting point for the in vitro and in vivo characterization of these and other novel opioid receptor ligands.
References
In Vivo Selectivity of CTAP TFA: A Comparative Analysis for Preclinical Research
For Immediate Release
This guide provides a comparative analysis of the in vivo selectivity of CTAP TFA (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2 trifluoroacetate), a potent and highly selective μ-opioid receptor (MOR) antagonist. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of experimental data to compare its performance against other common MOR antagonists, namely CTOP and naloxone.
CTAP has demonstrated a superior selectivity profile in preclinical studies, distinguishing it from other antagonists. Its high affinity for the μ-opioid receptor, coupled with minimal interaction with other opioid receptor subtypes and non-opioid receptors, makes it a valuable tool for investigating the physiological and pathological roles of the MOR system.
Quantitative Comparison of In Vivo Antagonist Potency
The following table summarizes the in vivo antagonist potency of CTAP, CTOP, and naloxone. The data is derived from hot plate tests in mice, a standard preclinical assay for assessing the efficacy of analgesics and their antagonists. The pA2 value is a measure of the potency of a competitive antagonist; a higher pA2 value indicates greater potency.
| Compound | Agonist | Animal Model | Antinociceptive Test | pA2 Value | Citation |
| CTAP | Morphine | Mouse (i.c.v.) | Hot Plate | 7.3 | [1] |
| CTOP | Morphine | Mouse (i.c.v.) | Hot Plate | 7.4 | [1] |
| Naloxone | Morphine | Mouse (s.c.) | Hot Plate | 7.1 | [2] |
Note: pA2 values are logarithmic, so a small difference in value represents a significant difference in potency.
Comparative Selectivity Profile
CTAP's advantage lies not just in its potency but also in its selectivity. While both CTAP and CTOP are potent MOR antagonists, CTOP has been shown to exhibit agonist activity at non-opioid receptors, which can confound experimental results. In contrast, CTAP displays negligible agonist activity at these sites, ensuring a more precise blockade of the μ-opioid receptor.
A key study demonstrated that while CTOP induces a K+ conductance in rat locus ceruleus neurons through a non-opioid receptor, CTAP shows minimal such activity. CTAP potently antagonized the K+ currents produced by the μ-opioid receptor agonist DAMGO, with an equilibrium dissociation constant of 4 nM[3]. This highlights CTAP's cleaner pharmacological profile.
Naloxone, a non-selective opioid antagonist, will also block delta and kappa-opioid receptors, although with lower affinity than for the mu-receptor[4]. This lack of selectivity can be a significant drawback in studies aiming to isolate the effects of μ-opioid receptor modulation.
Signaling Pathways and Experimental Design
To aid in the conceptualization of experimental design and data interpretation, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Experimental Protocols
Hot Plate Antinociception Test in Mice
This protocol is adapted from methodologies used in the characterization of opioid antagonists.
1. Animals: Male ICR mice (20-25 g) are used. Animals are housed in a temperature-controlled room with a 12-hour light/dark cycle and have free access to food and water. They are acclimatized to the laboratory environment for at least one hour before testing.
2. Apparatus: A hot plate apparatus is used, with the surface temperature maintained at a constant 55 ± 0.5°C. A transparent glass cylinder is placed on the surface to keep the mouse confined.
3. Procedure:
- A baseline latency to a nociceptive response (paw licking or jumping) is determined for each mouse before any drug administration. A cut-off time (e.g., 60 seconds) is established to prevent tissue damage.
- This compound or another antagonist is administered, typically via intracerebroventricular (i.c.v.) injection.
- After a predetermined pretreatment time (e.g., 15 minutes), the μ-opioid agonist (e.g., morphine) is administered subcutaneously (s.c.).
- At the time of peak agonist effect (e.g., 30 minutes post-morphine injection), the mouse is placed on the hot plate, and the latency to the first nociceptive response is recorded.
4. Data Analysis: The antagonist effect is quantified by determining the dose of the antagonist required to produce a certain fold-shift in the agonist's dose-response curve. From this, the pA2 value is calculated using Schild analysis, which provides a quantitative measure of antagonist potency.
Intracerebroventricular (i.c.v.) Injection in Mice
This technique is used for the direct administration of substances into the cerebral ventricles, bypassing the blood-brain barrier.
1. Anesthesia: The mouse is briefly anesthetized using a short-acting inhalant anesthetic (e.g., isoflurane).
2. Injection Site: The injection is made into one of the lateral ventricles. The injection site is located approximately 1 mm lateral to the sagittal suture and 1 mm posterior to the bregma.
3. Injection: A small volume (e.g., 1-5 µL) of the drug solution is injected using a microsyringe with a needle of appropriate length to reach the ventricle without causing significant tissue damage. The injection is performed slowly over a period of about one minute.
4. Recovery: The mouse is monitored until it has fully recovered from the anesthesia before being returned to its home cage.
Conclusion
The available in vivo data strongly support the use of this compound as a highly potent and selective tool for the study of the μ-opioid receptor system. Its superior selectivity profile compared to CTOP and naloxone minimizes the risk of off-target effects, thereby providing more reliable and interpretable experimental outcomes. For researchers aiming to specifically elucidate the role of the μ-opioid receptor in various physiological and disease states, this compound represents a more precise pharmacological instrument.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. The antagonistic activity profile of naloxone in μ-opioid receptor agonist-induced psychological dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mu-opioid receptor antagonist D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 (CTOP) [but not D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2 (CTAP)] produces a nonopioid receptor-mediated increase in K+ conductance of rat locus ceruleus neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Opioid Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to CTAP and DAMGO in Mu-Opioid Receptor Binding Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used peptidic ligands in opioid research: the antagonist CTAP (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2) and the agonist DAMGO ([D-Ala², N-MePhe⁴, Gly-ol⁵]-enkephalin). This comparison focuses on their receptor binding characteristics, functional effects on signaling pathways, and the experimental methodologies used to evaluate them.
Quantitative Binding Data
The following table summarizes the binding affinities and selectivity of CTAP and DAMGO for the mu-opioid receptor (MOR). These values are critical for designing experiments and interpreting results in pharmacological studies.
| Parameter | CTAP | DAMGO | Reference(s) |
| Primary Target | Mu-Opioid Receptor (MOR) | Mu-Opioid Receptor (MOR) | [1],[2] |
| Action | Antagonist | Agonist | [1],[2] |
| Binding Affinity (Ki) for MOR | ~4 nM (equilibrium dissociation constant) | ~1.23 nM | [1],[2] |
| Binding Affinity (IC50) for MOR | 3.5 nM | Not typically reported as IC50 | [3],[4] |
| Selectivity for MOR over DOR (δ-Opioid Receptor) | >1200-fold (IC50 for DOR = 4500 nM) | ~500-fold | [3],[4],[2] |
| Selectivity for MOR over KOR (κ-Opioid Receptor) | High (not quantified in sources) | ~500-fold | [2] |
| Inverse Agonist Activity | No (Neutral Antagonist) | Not Applicable (Agonist) | [5] |
Functional Comparison at the Mu-Opioid Receptor
CTAP and DAMGO represent two opposing functional ligands for the mu-opioid receptor, making them invaluable tools for probing the receptor's function.
DAMGO is a potent and high-efficacy full agonist for the mu-opioid receptor.[2] Upon binding, it induces a conformational change in the receptor that leads to the activation of intracellular signaling pathways. This makes it a standard agonist for in vitro and in vivo studies of mu-opioid receptor function, including analgesia, tolerance, and dependence.[6]
CTAP , in contrast, is a potent and highly selective competitive antagonist of the mu-opioid receptor.[3][4] It binds to the receptor with high affinity but does not induce a functional response. Instead, it effectively blocks the binding and subsequent action of agonists like DAMGO.[6] Importantly, CTAP is considered a neutral antagonist, meaning it does not suppress the basal or constitutive activity of the receptor, a property that distinguishes it from inverse agonists.[5]
Mu-Opioid Receptor Signaling Pathways
The binding of an agonist like DAMGO to the mu-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. CTAP blocks these events by preventing agonist binding. The primary signaling pathways are depicted below.
Caption: Agonist (DAMGO) vs. Antagonist (CTAP) action on MOR signaling.
Experimental Protocols
A common method to determine the binding affinity of an unlabeled compound like CTAP is through a competitive radioligand binding assay. This protocol outlines the key steps for such an experiment using [³H]DAMGO as the radiolabeled agonist.
Objective: To determine the inhibitory constant (Ki) of CTAP for the mu-opioid receptor.
Materials:
-
Cell Membranes: Prepared from cells stably expressing the human mu-opioid receptor (e.g., CHO-MOR or HEK-MOR cells).
-
Radioligand: [³H]DAMGO (specific activity ~30-60 Ci/mmol).
-
Test Compound: CTAP TFA.
-
Non-specific Binding Control: Naloxone (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Cocktail and Counter.
Experimental Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Procedure:
-
Preparation:
-
Prepare serial dilutions of CTAP in the assay buffer.
-
Dilute the [³H]DAMGO stock in assay buffer to a final concentration at or near its Kd (typically 1-2 nM).
-
Thaw and resuspend the cell membranes in ice-cold assay buffer.
-
-
Assay Setup (in triplicate):
-
Total Binding (TB): Add assay buffer, [³H]DAMGO, and cell membranes.
-
Non-Specific Binding (NSB): Add 10 µM Naloxone, [³H]DAMGO, and cell membranes.
-
Competition: Add the corresponding CTAP dilution, [³H]DAMGO, and cell membranes.
-
-
Incubation:
-
Incubate the reactions for 60-90 minutes at 25°C to reach equilibrium.
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Transfer the filters to scintillation vials, add a suitable scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding of [³H]DAMGO as a function of the log concentration of CTAP.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of CTAP that inhibits 50% of the specific binding of [³H]DAMGO).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Conclusion
Both CTAP and DAMGO are indispensable tools in opioid pharmacology. DAMGO serves as a benchmark agonist to stimulate and study mu-opioid receptor-mediated signaling and physiological effects. Conversely, CTAP acts as a highly selective and potent antagonist, ideal for blocking these effects and confirming the involvement of the mu-opioid receptor in a given response. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to effectively utilize these compounds in their studies of the opioid system.
References
- 1. The mu-opioid receptor antagonist D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 (CTOP) [but not D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2 (CTAP)] produces a nonopioid receptor-mediated increase in K+ conductance of rat locus ceruleus neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CTAP | μ Opioid Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chronic exposure to mu-opioid agonists produces constitutive activation of mu-opioid receptors in direct proportion to the efficacy of the agonist used for pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of μ-Opioid Receptor Antagonists: CTAP TFA vs. CTOP
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of opioid research, the selection of appropriate pharmacological tools is paramount for elucidating the complex mechanisms of opioid receptor signaling and for the development of novel therapeutics. Among the array of available antagonists for the μ-opioid receptor (MOR), CTAP TFA (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2 trifluoroacetate) and CTOP (D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2) have emerged as potent and selective tools. This guide provides a detailed comparative analysis of these two peptidic antagonists, supported by experimental data, to aid researchers in making informed decisions for their specific experimental needs.
Executive Summary
Both CTAP and CTOP are highly potent and selective antagonists for the μ-opioid receptor. While they share structural similarities and comparable in vivo potency in antagonizing morphine-induced analgesia, a critical distinction lies in their off-target activity. Experimental evidence indicates that CTOP exhibits agonist activity at non-opioid receptors, likely of the somatostatin receptor family, a characteristic not observed with CTAP. This makes CTAP a more specific antagonist for the μ-opioid receptor , a crucial consideration for studies demanding high selectivity.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and CTOP based on available experimental data.
| Parameter | This compound | CTOP | Reference |
| Binding Affinity (μ-opioid receptor) | |||
| IC50 | 3.5 nM[1] | Not explicitly found in a direct comparative study | [1] |
| Kd | 4 nM[2] | Not explicitly found in a direct comparative study | [2] |
| Receptor Selectivity | >1200-fold for μ vs. δ-opioid receptor[1] | Potent and highly selective for μ-opioid receptor[3] | [1][3] |
| In Vivo Potency (Antagonism of Morphine) | |||
| Apparent pA2 / pKB | 9.0[4] | 8.9[4] | [4] |
| Non-Opioid Receptor Activity | Little to no agonist activity at non-opioid receptors[2] | Potent agonist at non-opioid (somatostatin-like) receptors[2] | [2] |
Mechanism of Action and Signaling Pathways
Both CTAP and CTOP act as competitive antagonists at the μ-opioid receptor. They bind to the receptor without activating it, thereby blocking the binding and subsequent signaling cascade initiated by opioid agonists like morphine or endogenous endorphins. The canonical signaling pathway of the μ-opioid receptor, which is inhibited by these antagonists, is depicted below.
Caption: μ-Opioid Receptor Signaling Pathway Antagonism.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize and compare μ-opioid receptor antagonists like CTAP and CTOP.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (like CTAP or CTOP) by measuring its ability to displace a radiolabeled ligand from the receptor.
Experimental Workflow:
Caption: Competitive Radioligand Binding Assay Workflow.
Detailed Methodology:
-
Membrane Preparation: Cell membranes are prepared from cultured cells (e.g., CHO or HEK293) stably expressing the human μ-opioid receptor or from brain tissue homogenates (e.g., rat brain).
-
Incubation: Membranes are incubated in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) containing a fixed concentration of a radiolabeled μ-opioid receptor agonist or antagonist (e.g., [³H]DAMGO or [³H]naloxone) and a range of concentrations of the unlabeled competitor (CTAP or CTOP).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This functional assay measures the activation of G proteins coupled to the opioid receptor. Antagonists are characterized by their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.
Experimental Workflow:
Caption: [³⁵S]GTPγS Functional Assay Workflow.
Detailed Methodology:
-
Membrane Preparation: Similar to the binding assay, membranes from cells expressing the μ-opioid receptor are used.
-
Incubation: Membranes are incubated in an assay buffer containing GDP (to ensure G proteins are in their inactive state), varying concentrations of the antagonist (CTAP or CTOP), a fixed concentration of a μ-opioid agonist (e.g., DAMGO), and [³⁵S]GTPγS.[5]
-
Reaction Termination and Separation: The reaction is stopped, and bound [³⁵S]GTPγS is separated from the free form by rapid filtration.[5]
-
Quantification: The amount of [³⁵S]GTPγS bound to the Gα subunit is quantified by scintillation counting.[5]
-
Data Analysis: The antagonist's potency is determined by its ability to inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding. The data are analyzed to calculate an IC50 or a KB value.
In Vivo Antagonism of Morphine-Induced Analgesia (Tail-Flick Test) and Schild Analysis
This in vivo assay assesses the potency of an antagonist to block the analgesic effect of an agonist like morphine.
Logical Relationship for Schild Analysis:
Caption: Logical Flow of a Schild Analysis for In Vivo Antagonism.
Detailed Methodology:
-
Animal Model: Typically, rats or mice are used. The baseline nociceptive threshold is measured using a tail-flick apparatus, which applies a heat stimulus to the tail.[6][7]
-
Agonist Dose-Response: A cumulative dose-response curve for the analgesic effect of morphine is established by measuring the increase in tail-flick latency at various doses.
-
Antagonist Administration: Different groups of animals are pretreated with various fixed doses of the antagonist (CTAP or CTOP) before the administration of morphine.[4]
-
Shifted Dose-Response: A new morphine dose-response curve is generated for each dose of the antagonist. For a competitive antagonist, this should result in a parallel rightward shift of the curve.
-
Schild Analysis: The dose ratio (DR) is calculated for each antagonist dose. A Schild plot is then constructed by plotting log(DR-1) against the negative logarithm of the molar dose of the antagonist. The pA2 value, a measure of antagonist potency, is the x-intercept of the linear regression line. A slope of the regression that is not significantly different from 1 is indicative of competitive antagonism.[4]
Conclusion
Both this compound and CTOP are invaluable tools for the study of the μ-opioid receptor system. Their high potency and selectivity make them superior to less selective antagonists in many applications. However, the key differentiator is the non-opioid receptor agonist activity of CTOP. For experiments where unequivocal antagonism of the μ-opioid receptor is required without confounding effects on other signaling pathways, This compound is the preferred choice . In contrast, CTOP may be suitable for studies where this off-target effect is either known and controlled for, or is itself an object of investigation. Researchers should carefully consider the specific requirements of their experimental design when selecting between these two potent μ-opioid receptor antagonists.
References
- 1. CTAP | mu Opioid Receptor Antagonists: R&D Systems [rndsystems.com]
- 2. The mu-opioid receptor antagonist D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 (CTOP) [but not D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2 (CTAP)] produces a nonopioid receptor-mediated increase in K+ conductance of rat locus ceruleus neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vivo pharmacological resultant analysis reveals noncompetitive interactions between opioid antagonists in the rat tail-withdrawal assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Receptor selectivity of icv morphine in the rat cold water tail-flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological selectivity of CTAP in a warm water tail-withdrawal antinociception assay in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Transcription Factor Activator Specificity: A Comparison Guide Using CREB Knockout Models as a Case Study
A note on the topic: The initial request specified the validation of "Ctap tfa" (transcription factor activator). However, "Ctap" is not a widely recognized acronym for a transcription factor activator in publicly available scientific literature. It is more commonly associated with the μ-opioid receptor antagonist, D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2. Therefore, this guide will use the well-characterized cAMP response element-binding protein (CREB) as a representative example to illustrate the principles and methodologies for validating the specificity of a transcription factor activator using knockout models. The experimental approaches and data analysis strategies described herein are broadly applicable to other transcription factor activators.
Introduction to Validating Transcription Factor Activator Specificity
The precise regulation of gene expression is fundamental to cellular function, and transcription factor activators (TFAs) are key players in this process. They bind to specific DNA sequences or interact with other proteins to enhance the rate of transcription of target genes. Given their potent and often widespread effects, validating the specificity of a TFA is crucial to accurately understand its biological role and to ensure the on-target effects of potential therapeutic interventions.
Knockout (KO) animal models, in which the gene encoding the TFA of interest is inactivated, represent a gold standard for validating its specificity. By comparing the molecular and physiological phenotypes of KO models with their wild-type (WT) counterparts, researchers can definitively attribute specific biological functions to the TFA. This guide provides a comparative overview of experimental approaches to validate TFA specificity, using the extensively studied CREB protein as an example.
Data Presentation: Comparing Wild-Type and CREB Knockout Models
The following table summarizes hypothetical, yet representative, quantitative data from experiments comparing wild-type and CREB knockout models. This data illustrates the expected outcomes when a TFA's specificity is validated.
| Parameter | Wild-Type (WT) | CREB Knockout (KO) | Interpretation of Specificity |
| Target Gene mRNA Expression (e.g., c-fos) | 100 ± 10% (basal) 500 ± 50% (stimulated) | 10 ± 5% (basal) 25 ± 10% (stimulated) | The dramatic reduction in both basal and stimulated c-fos expression in KO models strongly indicates that CREB is the primary activator of this gene under these conditions. |
| ChIP-seq Peak Enrichment at c-fos Promoter | 15-fold enrichment over input | No significant enrichment over input | The absence of a ChIP-seq signal at the c-fos promoter in CREB KO cells confirms that the antibody used is specific to CREB and that CREB directly binds to this region in WT cells.[1][2] |
| CRE-Luciferase Reporter Activity | 100 ± 15 RLU (basal) 1200 ± 100 RLU (stimulated) | 12 ± 8 RLU (basal) 15 ± 10 RLU (stimulated) | The lack of reporter gene activation in CREB KO cells demonstrates that the observed transcriptional activity is dependent on CREB binding to the cAMP response element (CRE).[3] |
| Long-Term Potentiation (LTP) in Hippocampus | Intact | Impaired | The observed deficit in a complex physiological process like LTP in CREB KO mice links the molecular function of CREB to higher-order biological phenomena. |
Experimental Protocols
Generation of Conditional CREB Knockout Mice using the Cre-loxP System
This protocol describes a common method for generating tissue-specific or inducible knockout mice.[4][5]
-
Design and Construction of a Targeting Vector:
-
A targeting vector is engineered to contain two loxP sites flanking a critical exon of the Creb1 gene.
-
A selectable marker, such as a neomycin resistance cassette, is often included for positive selection of successfully targeted embryonic stem (ES) cells.
-
-
Generation of Chimeric Mice:
-
The targeting vector is introduced into ES cells.
-
ES cells that have undergone homologous recombination are selected and injected into blastocysts.
-
These blastocysts are then implanted into pseudopregnant female mice.
-
The resulting offspring are chimeras, containing cells from both the original blastocyst and the genetically modified ES cells.
-
-
Breeding for Germline Transmission:
-
Chimeric mice are bred with wild-type mice.
-
Offspring that have inherited the "floxed" (Creb1 allele with loxP sites) allele are identified by PCR genotyping.
-
-
Generation of Tissue-Specific Knockout:
-
Mice carrying the floxed Creb1 allele are bred with mice that express Cre recombinase under the control of a tissue-specific promoter (e.g., a neuron-specific promoter for neuroscience studies).
-
In the offspring that inherit both the floxed allele and the Cre transgene, Cre recombinase will be expressed only in the target tissue, leading to the excision of the floxed exon and inactivation of the Creb1 gene in that specific cell type.[5]
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for CREB
ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor.[6][7][8]
-
Cross-linking and Chromatin Preparation:
-
Cells or tissues from both wild-type and CREB knockout animals are treated with formaldehyde to cross-link proteins to DNA.
-
The cells are lysed, and the nuclei are isolated.
-
The chromatin is then sheared into small fragments (typically 200-600 bp) by sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
The sheared chromatin is incubated with an antibody specific to CREB.
-
The antibody-CREB-DNA complexes are captured using protein A/G-coated magnetic beads.
-
The beads are washed to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking:
-
The protein-DNA complexes are eluted from the beads.
-
The cross-links are reversed by heating, and the proteins are degraded with proteinase K.
-
-
DNA Purification and Library Preparation:
-
The DNA is purified to isolate the fragments that were bound by CREB.
-
The purified DNA is then used to prepare a sequencing library.
-
-
Sequencing and Data Analysis:
-
The library is sequenced using a next-generation sequencing platform.
-
The resulting sequencing reads are mapped to the reference genome.
-
Peak-calling algorithms are used to identify regions of the genome that are significantly enriched for CREB binding in the wild-type sample compared to the knockout control.[1][2]
-
Luciferase Reporter Assay for CREB Activity
This assay measures the transcriptional activity of CREB in response to specific stimuli.[9][10][11]
-
Constructs and Transfection:
-
A reporter plasmid is constructed containing a luciferase gene downstream of a minimal promoter and multiple copies of the cAMP response element (CRE), the DNA binding site for CREB.
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter is often co-transfected to normalize for transfection efficiency.
-
These plasmids are transfected into cultured cells.
-
-
Cell Stimulation and Lysis:
-
The transfected cells are treated with a stimulus known to activate the CREB signaling pathway (e.g., forskolin, which increases intracellular cAMP levels).
-
After a defined period, the cells are lysed to release the cellular contents, including the expressed luciferase enzymes.
-
-
Luminometry:
-
The appropriate substrates for both firefly and Renilla luciferase are added to the cell lysate.
-
The light produced by the enzymatic reaction is measured using a luminometer.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.[9]
-
The normalized luciferase activity in stimulated cells is compared to that in unstimulated cells to determine the fold-induction of CREB-mediated transcription.
-
Mandatory Visualizations
References
- 1. Motif elucidation in ChIP-seq datasets with a knockout control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. CRE/CREB-Driven Up-Regulation of Gene Expression by Chronic Social Stress in CRE-Luciferase Transgenic Mice: Reversal by Antidepressant Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation and Validation of Tissue-Specific Knockout Strains for Toxicology Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cre-recombinase systems for induction of neuron-specific knockout models: a guide for biomedical researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. encodeproject.org [encodeproject.org]
- 8. ChIP-seq guidelines and practices of the ENCODE and modENCODE consortia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Researcher's Guide to Control Compounds in Opioid Research: CTAP and TFA in Focus
In the intricate landscape of opioid research, the use of appropriate control compounds is paramount to ensure the validity and reproducibility of experimental findings. This guide provides a comprehensive comparison of Cys²,Tyr³,Orn⁵,Pen⁷-amide (CTAP), a potent and selective μ-opioid receptor antagonist, and Trifluoroacetic Acid (TFA), a common counter-ion in peptide synthesis, as control compounds. We will delve into their mechanisms of action, compare their performance with alternative controls, and provide detailed experimental protocols for key assays. This objective analysis, supported by quantitative data and clear visualizations, is intended to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their study design.
The Critical Role of Controls in Opioid Receptor Studies
Opioid receptors, primarily the μ (mu), δ (delta), and κ (kappa) subtypes, are G protein-coupled receptors (GPCRs) that mediate the effects of both endogenous opioid peptides and exogenous opioid drugs. Research in this field aims to unravel the complex signaling pathways involved in pain, addiction, and other physiological processes. Negative controls are essential to demonstrate that the observed effects are specifically due to the experimental treatment and not due to off-target effects or experimental artifacts. An ideal negative control should be structurally and chemically similar to the experimental compound but lack the specific activity being investigated.
CTAP: A High-Affinity Antagonist for μ-Opioid Receptor Blockade
CTAP is a cyclic octapeptide that acts as a potent and highly selective competitive antagonist of the μ-opioid receptor.[1][2] Its high affinity and selectivity make it an excellent tool for elucidating the role of the μ-opioid receptor in various biological processes.
Mechanism of Action: As a competitive antagonist, CTAP binds to the μ-opioid receptor at the same site as agonists like morphine or DAMGO. However, its binding does not induce the conformational change necessary for receptor activation and downstream signaling. By occupying the receptor, CTAP effectively blocks agonists from binding and initiating the signaling cascade, which typically involves the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.
TFA: An Often-Unintended Variable in Peptide Studies
Trifluoroacetic acid (TFA) is a strong acid widely used in the final cleavage step of solid-phase peptide synthesis and as a counter-ion during the purification of synthetic peptides like CTAP.[3] While not typically used as an intentional control compound in functional assays, its residual presence in peptide preparations can introduce unintended effects, making it a critical factor to consider and control for.[4]
Potential for Off-Target Effects: Residual TFA can alter the pH of experimental solutions and has been shown to have direct effects on cellular systems, including modulating the activity of certain ion channels.[5] Therefore, it is crucial to either remove residual TFA from peptide preparations or to use a vehicle control that contains a similar concentration of TFA to account for any non-specific effects. The concentration of residual TFA in commercially available peptides can range from 5% to 25% by weight.[6]
Comparison of CTAP with Alternative μ-Opioid Receptor Antagonists
Several other compounds are commonly used as μ-opioid receptor antagonists in research. The choice of antagonist can significantly impact experimental outcomes, and a direct comparison is essential for robust study design.
| Compound | Type | Receptor Selectivity | Potency (Ki or IC50) | Key Characteristics |
| CTAP | Peptide | Highly selective for μ-opioid receptor (>1200-fold over δ)[1][2][7] | IC50: ~3.5 nM for μ-opioid receptor[1][2][7] | Potent, selective, brain-penetrant.[8] |
| CTOP | Peptide | Highly selective for μ-opioid receptor (Ki: ~0.96 nM for μ, >10,000 nM for δ)[2][9] | Ki: ~0.96 nM for μ-opioid receptor[2] | Potent and selective, but has shown some non-opioid receptor-mediated effects at higher concentrations.[10] |
| Naloxone | Small Molecule | Non-selective opioid antagonist (highest affinity for μ) | IC50: ~2.1-5.4 µg (intrathecal) against various opioid agonists[11] | Rapid onset and short duration of action. Widely used clinically to reverse opioid overdose.[12] |
| Naltrexone | Small Molecule | Non-selective opioid antagonist (highest affinity for μ) | Binds to two sites with affinities of 0.27 nM and 4.3 nM in rat brain membranes[13][14] | Longer duration of action than naloxone. Used in the treatment of opioid and alcohol dependence.[15] |
Vehicle Controls: The Foundation of a Well-Controlled Experiment
In addition to specific antagonists, the use of appropriate vehicle controls is fundamental. The vehicle is the solvent or medium used to dissolve and deliver the experimental compound.
-
Saline (0.9% NaCl): A commonly used vehicle for in vivo studies when the drug is water-soluble. It is generally considered inert and does not typically alter physiological parameters on its own.
-
Dimethyl Sulfoxide (DMSO): A powerful solvent used for compounds that are not soluble in aqueous solutions. It is important to use the lowest possible concentration of DMSO, as it can have its own biological effects.[4] A vehicle control with the same final concentration of DMSO should always be included in the experiment.
Experimental Protocols
Below are detailed methodologies for key in vitro assays used to characterize the activity of opioid receptor antagonists.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing information on binding affinity (Ki).
Materials:
-
Cell membranes expressing the μ-opioid receptor.
-
Radiolabeled μ-opioid receptor agonist (e.g., [³H]-DAMGO).
-
Test compounds (CTAP, naloxone, etc.).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add cell membranes, radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test compound or vehicle.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the opioid receptor. Antagonists will inhibit the agonist-stimulated binding of [³⁵S]GTPγS.
Materials:
-
Cell membranes expressing the μ-opioid receptor.
-
μ-opioid receptor agonist (e.g., DAMGO).
-
Test compounds (CTAP, naloxone, etc.).
-
[³⁵S]GTPγS.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT).
-
GDP.
Protocol:
-
Pre-incubate cell membranes with the test antagonist or vehicle.
-
Add the agonist (at a concentration that elicits a submaximal response, e.g., EC₈₀) to stimulate the receptor.
-
Initiate the binding reaction by adding [³⁵S]GTPγS and GDP.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Determine the IC50 of the antagonist for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.
cAMP Assay
This assay measures the downstream effect of opioid receptor activation, which is typically the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Antagonists will block the agonist-induced decrease in cAMP.
Materials:
-
Whole cells expressing the μ-opioid receptor.
-
Forskolin (an adenylyl cyclase activator).
-
μ-opioid receptor agonist (e.g., DAMGO).
-
Test compounds (CTAP, naloxone, etc.).
-
cAMP detection kit (e.g., HTRF, ELISA).
Protocol:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with the test antagonist or vehicle.
-
Stimulate the cells with forskolin to increase basal cAMP levels.
-
Add the agonist to inhibit adenylyl cyclase and decrease cAMP levels.
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial kit according to the manufacturer's instructions.
-
Data Analysis: Determine the ability of the antagonist to reverse the agonist-induced inhibition of cAMP production.
Visualizing Opioid Receptor Signaling and Experimental Design
To further clarify the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Conclusion
The selection of appropriate control compounds is a cornerstone of rigorous opioid research. CTAP stands out as a highly potent and selective μ-opioid receptor antagonist, making it an invaluable tool for dissecting the specific roles of this receptor subtype. In contrast, TFA is not a suitable control antagonist but rather a potential confounding variable from peptide synthesis that must be carefully managed through purification or the use of appropriate vehicle controls. For broader opioid receptor blockade, non-selective antagonists like naloxone and naltrexone offer viable alternatives, each with distinct pharmacokinetic profiles. By carefully considering the properties of these compounds and employing well-controlled experimental designs with detailed protocols, researchers can ensure the generation of high-quality, reproducible data that will advance our understanding of opioid biology and aid in the development of safer and more effective therapeutics.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 3. m.youtube.com [m.youtube.com]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. droracle.ai [droracle.ai]
- 6. Low signaling efficiency from receptor to effector in olfactory transduction: A quantified ligand-triggered GPCR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. Schild equation - Wikipedia [en.wikipedia.org]
- 11. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]
- 12. Comparison of Tacrolimus and Myfortic Versus Tacrolimus and Sirolimus | MedPath [trial.medpath.com]
- 13. acsh.org [acsh.org]
- 14. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
Safety Operating Guide
Proper Disposal of CTAP TFA: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility are paramount when handling and disposing of chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of CTAP TFA (a compound understood to be a trifluoroacetic acid salt), tailored for researchers, scientists, and drug development professionals.
Trifluoroacetic acid (TFA) and its salts are recognized for their persistence in the environment, particularly in aqueous systems.[1][2] While current concentrations in the environment are not generally considered to pose a significant risk to human health or ecosystems, their accumulation warrants careful management of waste streams.[3][4][5] This protocol outlines the necessary precautions and procedures to ensure the safe and compliant disposal of this compound waste.
Immediate Safety and Handling Precautions
Before beginning any procedure that generates this compound waste, it is crucial to be familiar with the associated hazards. Trifluoroacetic acid is a strong, corrosive acid.[6] The trifluoroacetate anion is persistent in the environment.[2] Always consult the specific Safety Data Sheet (SDS) for the this compound compound in use for detailed hazard information.
Personal Protective Equipment (PPE):
-
Wear a properly fitting lab coat, long pants, and closed-toed footwear.
-
Use chemical safety goggles that meet the American National Standards Institute (ANSI) standard.[7]
-
Wear chemical-resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended.[6]
Engineering Controls:
-
Always handle this compound and its waste within a certified chemical fume hood to avoid inhalation of vapors.[7][8]
Step-by-Step Disposal Procedure
The proper disposal of this compound waste is a multi-step process that requires careful attention to detail to ensure safety and regulatory compliance.
1. Waste Segregation and Collection:
-
Isolate Waste: Do not mix this compound waste with other waste streams. It must be collected in a designated, compatible waste container.
-
Container Requirements: Use a sturdy, leak-proof container made of glass or high-density polyethylene (HDPE).[7] The container must have a tight-fitting screw cap.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("CTAP Trifluoroacetate" or similar), and any other identifiers required by your institution's Environmental Health & Safety (EHS) department.[7] Avoid using abbreviations.
2. Waste Storage:
-
Location: Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the operator.[7]
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
-
Incompatible Materials: Ensure the waste is stored away from incompatible materials such as bases, oxidizing agents, reducing agents, and metals.[6][8][9]
3. Waste Treatment (if applicable and permitted):
-
Neutralization: In some cases, and only if permitted by your institution's EHS guidelines, the acidity of the TFA waste may be neutralized. This should only be performed by trained personnel. A common method involves the slow addition of a weak base, such as sodium bicarbonate or a soda ash/soda lime mixture, while monitoring the pH.[10] This process should be conducted in a fume hood with appropriate PPE.
-
Consult EHS: Always consult with your institution's EHS department before attempting any chemical treatment of hazardous waste.
4. Final Disposal:
-
Arrange for Pickup: Once the waste container is nearly full (approximately 80% capacity), arrange for its collection by your institution's licensed hazardous waste disposal service.[7] Follow your institution's specific procedures for requesting a waste pickup.
-
Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Minor Spill (less than 50 mL within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[7]
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution (e.g., a dilute solution of sodium bicarbonate) and then with water.
-
Properly dispose of all contaminated materials as hazardous waste.
Major Spill (greater than 50 mL or any spill outside a fume hood):
-
Evacuate the laboratory immediately and alert others to evacuate.[7]
-
Close the laboratory doors and post a warning sign.
-
If there is a fire or medical emergency, activate the nearest fire alarm and call emergency services.
-
Contact your institution's EHS department or emergency response team.
-
Do not re-enter the laboratory until it has been cleared by authorized personnel.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6][8] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[6][8]
-
Inhalation: Move to fresh air immediately.
-
Seek immediate medical attention for any exposure.
Quantitative Data on Trifluoroacetic Acid
The following table summarizes key quantitative data related to the environmental and toxicological aspects of trifluoroacetic acid.
| Parameter | Value | Reference |
| Aquatic Toxicity (Chronic) | No-Observed-Effect-Concentration (NOEC) for aquatic species is typically >10,000 µg/L. | [3] |
| Environmental Fate | TFA salts are stable in the environment and accumulate in terminal sinks like oceans and salt lakes.[1] | [1] |
| Bioaccumulation Potential | Does not significantly accumulate in organisms. | [11] |
| Acute Mammalian Toxicity | TFA salts are of low acute toxicity to mammals under conditions relevant to environmental exposure. | [3][4] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound waste, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines and the compound's SDS.
References
- 1. ozone.unep.org [ozone.unep.org]
- 2. mdpi.com [mdpi.com]
- 3. fluorocarbons.org [fluorocarbons.org]
- 4. fluorocarbons.org [fluorocarbons.org]
- 5. Should we be worried about Trifluoroacetic acid (TFA)? - ChemistryViews [chemistryviews.org]
- 6. amherst.edu [amherst.edu]
- 7. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. carlroth.com [carlroth.com]
Essential Safety and Operational Guidance for Handling CTAP TFA
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory practices is paramount. This document provides essential, immediate safety and logistical information for handling the selective µ-opioid receptor antagonist, CTAP TFA. The following procedural guidance, compiled from multiple safety data sheets (SDS), outlines personal protective equipment (PPE), handling protocols, and disposal plans to minimize risk and ensure operational integrity.
Hazard Summary and Personal Protective Equipment
There are conflicting classifications regarding the hazards of this compound. One supplier identifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Other suppliers classify it as a non-hazardous substance[2]. Given these discrepancies, it is imperative to handle this compound with a high degree of caution, adhering to the most stringent safety recommendations. The following table summarizes the recommended personal protective equipment.
| Protection Type | Equipment | Specification and Purpose |
| Eye Protection | Safety goggles with side-shields | To protect eyes from splashes or dust.[1] |
| Hand Protection | Protective gloves | The specific glove material is not defined; chemical-resistant gloves are recommended.[1] |
| Skin and Body Protection | Impervious clothing | To prevent skin contact with the substance.[1] |
| Respiratory Protection | Suitable respirator | To be used in case of dust or aerosol formation in areas without adequate exhaust ventilation.[1] |
Operational and Disposal Plans
Safe Handling Procedures:
-
Avoid inhalation, and contact with eyes and skin[1].
-
Prevent the formation of dust and aerosols[1].
-
Use only in areas equipped with appropriate exhaust ventilation[1].
-
Do not eat, drink, or smoke when using this product[1].
-
Wash skin thoroughly after handling[1].
Storage:
-
Keep the container tightly sealed in a cool, well-ventilated area[1].
-
Protect from direct sunlight and sources of ignition[1].
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent[1].
Disposal:
-
Dispose of the contents and container at an approved waste disposal plant[1].
-
Avoid release to the environment[1].
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of this compound, from initial preparation to final disposal, ensuring safety at each step.
Caption: Workflow for safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
